Isotridecyl phosphate
Description
Evolution of Alkyl Phosphate (B84403) Ester Chemistry in Academic Discourse
The study of alkyl phosphate esters is a field with a long history, dating back over a century. acs.org Initially, the focus was on the synthesis and basic characterization of simple trialkyl and triaryl phosphates. acs.org Over time, particularly from the mid-20th century onwards, the commercial and academic interest in these compounds grew substantially. epa.gov This was fueled by the discovery of their utility in a wide range of industrial applications, including as plasticizers, gasoline additives, and hydraulic fluids. epa.govwikipedia.org
The academic discourse surrounding alkyl phosphate esters has evolved to address the demand for materials with specific properties. This has led to research into more complex structures, including mixed alkyl aryl phosphates and esters derived from branched alcohols like isotridecanol. acs.orgsioc-journal.cn The development of sophisticated analytical techniques has enabled a deeper understanding of the structure-property relationships within this class of compounds. Modern research often focuses on fine-tuning the molecular architecture of alkyl phosphate esters to optimize their performance in specific applications, such as enhancing biodegradability or improving thermal stability. aip.org
Structural Variants and Nomenclature within Isotridecyl Phosphates
Isotridecyl phosphate is not a single, discrete molecule but rather a mixture of compounds due to the isomeric nature of the isotridecyl alcohol precursor and the potential for different degrees of esterification with phosphoric acid. This leads to several structural variants, each with its own set of properties and applications. The primary forms are monothis compound and dithis compound, along with their ethoxylated derivatives. ncats.io
Monothis compound Forms
Monothis compound, also referred to as isotridecyl dihydrogen phosphate, consists of one isotridecyl group attached to a phosphate moiety. chemwhat.comnih.gov This structure imparts both a hydrophobic (the alkyl chain) and a hydrophilic (the phosphate head) character, making it an effective surfactant. ontosight.ai It is utilized in various formulations for its emulsifying and surface tension-modifying properties. ontosight.ai
Table 1: Properties of Monothis compound
| Property | Value |
|---|---|
| Molecular Formula | C13H29O4P echemi.com |
| Molecular Weight | 280.34 g/mol nih.gov |
| Appearance | Liquid nih.gov |
| Topological Polar Surface Area | 66.8 Ų nih.gov |
| Hydrogen Bond Donor Count | 2 echemi.com |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 12 echemi.com |
Note: Some properties are computed and may vary depending on the specific isomer.
Dithis compound Forms
Dithis compound features two isotridecyl groups esterified to the phosphoric acid molecule. nih.govdrugfuture.com This structure significantly increases the hydrophobic nature of the compound compared to its mono-ester counterpart. Dithis compound and its salts, such as potassium dithis compound, are used as emulsifiers and stabilizers in industrial applications like lubricants and metalworking fluids. ontosight.ai
Table 2: Properties of Dithis compound
| Property | Value |
|---|---|
| Molecular Formula | C26H55O4P nih.gov |
| Molecular Weight | 462.7 g/mol |
| Compound Name | bis(11-methyldodecyl) hydrogen phosphate uni.lu |
| InChIKey | GMPXNGPHBIHLON-UHFFFAOYSA-N uni.lu |
| XlogP (predicted) | 10.7 uni.lu |
Note: Some properties are computed and may vary depending on the specific isomer.
Ethoxylated this compound Derivatives
To modify the solubility and surfactant properties of isotridecyl phosphates, the isotridecyl alcohol can be ethoxylated before being phosphated. This introduces poly(oxyethylene) chains between the alkyl group and the phosphate head. The resulting ethoxylated this compound derivatives are anionic surfactants with a wide range of properties depending on the degree of ethoxylation. pcc.euccdtec.com They exhibit excellent thermal stability and are effective in high-temperature and high-alkalinity conditions, making them suitable for use as emulsifiers in metal cleaning, penetrants, and detergents. ccdtec.com
Interdisciplinary Significance in Chemical Sciences and Engineering
The versatility of this compound and its derivatives has led to their application across multiple disciplines within chemical sciences and engineering.
Surfactant and Colloid Science: The amphiphilic nature of these compounds makes them a subject of study for their aggregation behavior, micelle formation, and interfacial properties. ontosight.aiontosight.ai This is fundamental to their use as emulsifiers and detergents. ccdtec.com
Materials Science: As additives, they can modify the properties of polymers and plastics, acting as plasticizers and flame retardants. ontosight.aiwikipedia.org Their ability to form protective films is also utilized in corrosion inhibition. nih.govontosight.ai
Tribology and Lubricant Technology: Isotridecyl phosphates are incorporated into lubricant formulations to enhance their anti-wear properties and reduce friction between moving parts. ontosight.ainih.gov
Chemical Engineering: The synthesis and production of isotridecyl phosphates involve classic chemical engineering principles, including reaction kinetics, reactor design, and separation processes. researchgate.netgoogle.com Their application in industrial processes such as metalworking and textile treatment highlights their practical engineering significance. ontosight.aiccdtec.com
The ongoing research in these areas continues to uncover new applications and refine the performance of this compound-based materials, underscoring their importance in both academic and industrial chemistry.
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C13H31O5P / C39H81O4P (depending on ester form) ontosight.ailookchem.com |
| Monothis compound | C13H29O4P echemi.com |
| Dithis compound | C26H55O4P nih.gov |
| Potassium dithis compound | C26H54KO4P ontosight.ai |
| Ethoxylated this compound | Varies with ethoxylation pcc.eu |
| Phosphoric acid | H3PO4 nih.gov |
| Isotridecyl alcohol | C13H28O |
| Phosphorus pentoxide | P2O5 google.com |
| Trialkyl phosphates | Varies |
| Triaryl phosphates | Varies |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52933-07-0 |
|---|---|
Molecular Formula |
C13H31O5P |
Molecular Weight |
298.36 g/mol |
IUPAC Name |
11-methyldodecan-1-ol;phosphoric acid |
InChI |
InChI=1S/C13H28O.H3O4P/c1-13(2)11-9-7-5-3-4-6-8-10-12-14;1-5(2,3)4/h13-14H,3-12H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
BZZRUHJGDOBTJL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCO.OP(=O)(O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Understanding in Isotridecyl Phosphate Production
Phosphorylation Reactions and Reaction Pathways
The production of isotridecyl phosphate (B84403) involves the reaction of isotridecyl alcohol with a suitable phosphorylating agent. Several key reagents and pathways are utilized in industrial settings, each with distinct advantages and resulting product compositions.
Phosphorus pentoxide (P₂O₅) is a powerful dehydrating and phosphorylating agent used in the synthesis of alkyl phosphates. The reaction of isotridecyl alcohol with P₂O₅ typically yields a mixture of mono- and di-isotridecyl phosphates. shreechem.in The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of P₂O₅. This process is generally exothermic and leads to the formation of a complex mixture that includes not only the desired phosphate esters but also unreacted alcohol and free phosphoric acid. shreechem.inontosight.ai
The reaction with P₂O₅ is often designed to produce an approximate 1:1 molar ratio of monoester to diester. shreechem.in However, the final composition is a complex mixture containing a significant proportion of the more oil-soluble diester, along with residual alcohol (typically 5%–15%) and free phosphoric acid (4%–8%). shreechem.in The formation of pyrophosphate bonds can also occur, which may increase the viscosity of the product. researchgate.net To address this, water can be added to hydrolyze these pyrophosphates. researchgate.net
A typical industrial process might involve reacting one mole of phosphorus pentoxide with 0.3 to 2 moles of the alcohol. google.com The temperature is carefully controlled, for instance, by adding P₂O₅ over a period of time while maintaining the temperature between 70-95°C, followed by a heating period at a higher temperature, such as 120-130°C, to ensure the reaction goes to completion. google.com
Polyphosphoric acid (PPA) is another widely used reagent for the phosphorylation of alcohols. cir-safety.orggoogle.com PPA is a viscous liquid that is a mixture of orthophosphoric acid, pyrophosphoric acid, and higher linear polyphosphoric acids. researchgate.netatamanchemicals.com Its use in the synthesis of isotridecyl phosphate generally favors the formation of the monoester over the diester. shreechem.in
Syntheses using PPA tend to yield phosphate esters with a higher monoester-to-diester ratio compared to those using P₂O₅. shreechem.in These reactions also result in higher levels of free phosphoric acid (10%–20%) and lower amounts of residual alcohol (3%–10%). shreechem.in The reaction conditions, such as temperature and the concentration of the PPA, can be adjusted to influence the final product composition. researchgate.net For instance, the monoalkyl to dialkyl phosphate ratio increases with increasing reaction temperature and decreasing strength of the polyphosphoric acid. researchgate.net
A process for preparing a phosphoric monoester with high purity involves a two-step reaction. First, the alcohol is reacted with polyphosphoric acid at a temperature between 60°C and 100°C. In the second step, phosphorus pentoxide is added, and the reaction is continued at the same temperature range. researchgate.net
Direct esterification of alcohols with orthophosphoric acid (H₃PO₄) is a potential route for synthesizing alkyl phosphates. google.com However, this reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of esters. google.com The process can be facilitated by using a water-entraining agent, such as toluene (B28343) or xylene, and a substoichiometric quantity of a basic inorganic or organic compound. google.com
The reaction involves heating the alcohol and orthophosphoric acid in the presence of the catalyst and entraining agent, with the continuous removal of the water-azeotrope. Unreacted alcohol can be removed from the reaction mixture by vacuum distillation. google.com The resulting phosphate esters can be converted into their salts for various applications. google.com
Phosphorus oxychloride (POCl₃) is a highly reactive phosphorylating agent that can be used to synthesize alkyl phosphates. google.comsmolecule.com The reaction of POCl₃ with an alcohol proceeds via nucleophilic substitution, where the alcohol's hydroxyl group attacks the phosphorus atom, displacing chloride ions. This reaction can be used to produce dialkyl phosphates by reacting two equivalents of the alcohol with one equivalent of POCl₃, followed by hydrolysis of the intermediate phosphoroxychloride. cir-safety.org
A common procedure involves reacting phosphorus oxychloride with a primary alcohol and a base, such as triethylamine, in a solvent like toluene. The base neutralizes the hydrogen chloride (HCl) that is formed as a byproduct. organic-chemistry.org This is followed by hydrolysis, for example, with steam, to yield the dialkyl phosphate. organic-chemistry.org This method is noted for producing dialkyl phosphates in good yield and high purity, substantially free from trialkyl phosphate impurities. organic-chemistry.org However, this approach is generally limited to primary alcohols, as secondary and tertiary alcohols tend to give low or no yield. organic-chemistry.org
Control of Esterification Selectivity: Mono- vs. Di-ester Formation
The relative proportion of mono- and di-isotridecyl phosphate in the final product is a critical factor that determines its functional properties, such as emulsification, detergency, and solubility. Controlling this selectivity is a key aspect of the manufacturing process.
The stoichiometric ratio of the alcohol to the phosphorylating agent is a primary lever for controlling the mono- to di-ester ratio.
When using phosphorus pentoxide (P₂O₅) , a higher alcohol-to-P₂O₅ molar ratio will generally favor the formation of the diester. Conversely, a lower ratio tends to produce more monoester. Industrial processes often target a specific ratio to achieve the desired product mix. shreechem.in
With polyphosphoric acid (PPA) , adjusting the reactant ratios also influences the ester distribution. A higher concentration of alcohol relative to PPA will lead to a greater proportion of diester. The strength of the polyphosphoric acid used, which is related to its P₂O₅ content, also plays a role; stronger PPA can lead to a different ester profile. researchgate.net
In reactions involving phosphorus oxychloride (POCl₃) , the stoichiometry is crucial. Reacting one mole of POCl₃ with approximately two moles of alcohol is the basis for producing dialkyl phosphates. cir-safety.org Using a significant excess of the alcohol can be employed to drive the reaction towards the formation of trialkyl phosphates. google.com
The concentration of the reactants in the reaction medium can also affect the selectivity. Higher concentrations can influence the reaction kinetics and the equilibrium position, thereby altering the final product distribution.
Table 1: Influence of Phosphorylating Agent on this compound Composition
| Phosphorylating Agent | Predominant Ester Formed | Typical Residual Alcohol | Typical Free Phosphoric Acid |
|---|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Mixture, often rich in diester shreechem.in | 5% - 15% shreechem.in | 4% - 8% shreechem.in |
| Polyphosphoric Acid (PPA) | Higher monoester to diester ratio shreechem.in | 3% - 10% shreechem.in | 10% - 20% shreechem.in |
| Phosphorus Oxychloride (POCl₃) | Primarily diester (with 2:1 alcohol:POCl₃ ratio) cir-safety.org | Varies with process | N/A (HCl is byproduct) |
Kinetic and Thermodynamic Control in Phosphorylation
The phosphorylation of isotridecyl alcohol is a process where the principles of kinetic and thermodynamic control dictate the product distribution. The reaction can yield a mixture of mono-, di-, and triesters of phosphoric acid.
The relative amounts of these esters are influenced by factors such as the choice of phosphating agent, reaction temperature, and stoichiometry. For instance, using phosphorus pentoxide (P4O10) as the phosphating agent typically results in an equimolar mixture of mono- and diesters under kinetically controlled conditions. researchgate.net This is because the initial reaction of the alcohol with P4O10 is rapid and forms a reactive intermediate that can then react with another alcohol molecule.
Conversely, thermodynamic equilibrium can be favored by adjusting reaction conditions, such as prolonged reaction times or elevated temperatures, which may lead to a different product distribution. The inherent steric hindrance of the branched isotridecyl group also plays a significant role in the kinetics of the reaction, influencing the accessibility of the hydroxyl group for phosphorylation. shreechem.in
Post-Esterification Derivatization Strategies
Further functionalization of the initial phosphate ester products can be carried out to modify their properties for specific applications. These strategies primarily include the ethoxylation of the alcohol precursor and the formation of salts from the acidic phosphate esters.
Ethoxylation and Alkoxylation of Isotridecyl Alcohol Precursors
A common industrial practice involves the ethoxylation of isotridecyl alcohol prior to phosphorylation. This process entails reacting isotridecyl alcohol with ethylene (B1197577) oxide, typically under catalytic conditions at elevated temperatures (100–150°C) and pressures. This reaction results in the formation of isotridecyl alcohol ethoxylates, which are then phosphorylated.
The addition of ethylene oxide chains to the alcohol introduces hydrophilicity to the molecule. The length of the ethoxy chain can be controlled, allowing for the fine-tuning of the resulting phosphate ester's surfactant properties, such as its emulsification and dispersion capabilities. researchgate.net Alkoxylation, a more general term, can also be employed using other alkylene oxides to achieve different solubility and performance characteristics.
Salt Formation of Acidic Phosphate Esters
This compound is an acidic compound due to the presence of the phosphate group. The acidic mono- and di-esters can be neutralized with various bases to form salts. This process is a straightforward acid-base reaction.
Commonly used bases include alkali metal hydroxides (e.g., sodium hydroxide (B78521) or potassium hydroxide) and various amines. cir-safety.org The resulting salts exhibit different solubility profiles and are often more stable and easier to handle than the free acids. The choice of the neutralizing base can impact the final product's application, for instance, in creating specific metal-working fluids or corrosion inhibitors. ontosight.ai
Catalysis and Reaction Optimization in this compound Synthesis
The efficiency and selectivity of this compound synthesis are significantly influenced by the choice of catalyst and the optimization of reaction parameters.
Several phosphating agents are used, each with distinct reactivity. Polyphosphoric acid (PPA) is widely employed and is known to favor the formation of monoesters. researchgate.netshreechem.inatamanchemicals.com Phosphorus pentoxide (P4O10), a highly reactive and powerful dehydrating agent, is also a common choice. researchgate.netennoreindiachemicals.comtradeindia.com Phosphorus oxychloride (POCl3) can also be used, often in the presence of an HCl acceptor like pyridine, to produce phosphate esters. wikipedia.orgpcc.eu
Reaction optimization involves controlling parameters such as temperature, pressure, and reactant molar ratios to maximize the yield of the desired phosphate ester and minimize side reactions. For example, the reaction with PPA is often conducted at controlled temperatures to manage the exothermic nature of the reaction and to influence the mono- to di-ester ratio. atamanchemicals.com The use of solvents can also play a role in managing reaction viscosity and facilitating heat transfer. ccsenet.org
Below is a table summarizing the common phosphating agents and their general impact on the product distribution:
| Phosphating Agent | Typical Product Characteristics |
| Polyphosphoric Acid (PPA) | Higher ratio of monoester to diester. shreechem.in |
| Phosphorus Pentoxide (P4O10) | Tends to produce a 1:1 molar ratio of monoester to diester. shreechem.in |
| Phosphorus Oxychloride (POCl3) | Can be used to synthesize dialkyl phosphates. cir-safety.org |
Chemical Reactivity and Mechanistic Investigations of Isotridecyl Phosphates
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of a phosphate (B84403) ester is a critical parameter determining its utility and environmental fate. Hydrolysis involves the cleavage of the ester bond, typically leading to the formation of an alcohol and phosphoric acid or its partially esterified derivatives. For isotridecyl phosphate, this process can be influenced by several factors, including pH and the unique structure of the isotridecyl group.
The rate of hydrolysis for phosphate esters is highly dependent on pH. mst.edu In neutral or mildly acidic aqueous environments (pH 5.0–7.0), the ester bond is generally resistant to cleavage, and the hydrolysis process is exceedingly slow. mst.edugoogle.com However, the degradation rate increases significantly under alkaline conditions (pH > 9.0). mst.edugoogle.com This pH-dependent reactivity is a hallmark of phosphate esters and can be attributed to two primary catalytic mechanisms:
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. This facilitates the nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient phosphorus center. nih.gov This is generally the most significant pathway for the abiotic degradation of phosphate esters in the environment. mst.edu The reaction proceeds stepwise, eventually yielding the alcohol and inorganic phosphate. mst.edu
The relationship between pH and the rate of hydrolysis is not linear. A typical pH-rate profile for a phosphate ester shows a slow rate at neutral and acidic pH, with a marked increase in the rate as the pH becomes more alkaline. mst.edu
| pH Range | Condition | Primary Mechanism | Relative Rate of Hydrolysis |
|---|---|---|---|
| 1-4 | Acidic | Specific Acid Catalysis | Slow to Moderate |
| 5-8 | Near-Neutral | Uncatalyzed/Water Reaction | Very Slow |
| 9-11 | Alkaline | Base Catalysis (OH⁻ attack) | Fast |
| 12-14 | Strongly Alkaline | Base Catalysis (OH⁻ attack) | Very Fast |
The structure of the alkyl group plays a pivotal role in determining the hydrolytic stability of a phosphate ester.
The branched nature of the isotridecyl group offers significant steric hindrance around the phosphate center. This steric bulk impedes the approach of a nucleophile, such as water or a hydroxide ion, to the phosphorus atom. Research has shown that this structural feature leads to an unexpected and outstanding improvement in hydrolytic stability when compared to their linear alkyl chain isomers. nih.gov The branched structure acts as a protective shield, significantly slowing the rate of hydrolysis and enhancing the compound's persistence. nih.gov This increased stability is a key property that distinguishes branched-chain phosphate esters like this compound. nih.gov
| Phosphate Ester | Alkyl Chain Structure | Relative Hydrolysis (mg NaOH per mole) |
|---|---|---|
| 2-Ethylhexyl diphenyl phosphate | Branched (C8) | 35.5 |
| n-Octyl diphenyl phosphate | Straight (C8) | 146.0 |
| Iso-octyl diphenyl phosphate | Branched (C8) | 75.2 |
| Decyl diphenyl phosphate* | Branched (C10) | 96.7 |
| n-Decyl diphenyl phosphate | Straight (C10) | 160.0 |
*Derived from a mixture of branched C10 alcohols. Data sourced and adapted from US Patent 2,596,141. nih.gov The lower NaOH value indicates higher stability.
The cleavage of the phosphate ester bond during hydrolysis or other nucleophilic reactions can occur through two distinct mechanistic pathways. nyu.edu
Phosphorus-Oxygen (P-O) Bond Cleavage: This is the most common mechanism and involves a nucleophilic attack on the central phosphorus atom. nyu.edupharcos.co.in This process is analogous to an SN2 reaction, proceeding through a pentavalent trigonal bipyramidal transition state. nyu.eduCurrent time information in Washington, DC, US. Given the bulky and sterically hindered nature of the isotridecyl group, direct nucleophilic attack on the adjacent carbon (C-O cleavage) is less likely. Therefore, reactions involving this compound are expected to predominantly follow the P-O cleavage pathway.
Carbon-Oxygen (C-O) Bond Cleavage: This pathway involves a nucleophilic attack on the alpha-carbon of the alkyl group, with the phosphate moiety acting as the leaving group. nyu.edu This mechanism is more favorable for small, unhindered primary alkyl groups and is not considered a significant pathway for sterically hindered esters like this compound.
The degradation of phosphate esters can also be initiated through thermal or oxidative processes, which may generate water as a byproduct, subsequently promoting hydrolysis. Oxidative degradation typically begins with the oxidation of the hydrocarbon portion of the molecule, which can then lead to condensation reactions forming higher molecular weight products.
Nucleophilic Reactivity and Phosphoryl Group Transfer
Phosphoryl transfer, the process of moving a phosphoryl group (PO₃) from a donor to an acceptor, is a fundamental reaction for phosphate esters. The electrophilic phosphorus atom in this compound is the target for a wide array of nucleophiles, not just water.
This compound can react with various nucleophiles, such as amines and alkoxides. These reactions are typically bimolecular nucleophilic substitutions (SN2-like) at the phosphorus center. researchgate.netnyu.edu The reactivity is governed by several factors, including the nucleophile's strength (nucleophilicity), the reaction conditions, and the steric environment of the phosphate ester. nih.govnyu.edu
The reaction of phosphate monoesters with amine nucleophiles involves a concerted displacement process. However, the bulky isotridecyl group presents significant steric hindrance, which can be expected to decrease the rate of reaction compared to less hindered phosphate esters. nih.gov Studies on similar systems show that steric hindrance in the alcohol moiety significantly decreases the rate of phosphoryl transfer. nih.gov Therefore, reactions of isotrideyl phosphate with nucleophiles are likely to be slower than those of its linear or smaller-chain counterparts.
The "alpha-effect" describes the anomalously high reactivity of certain nucleophiles that possess an unshared pair of electrons on an atom adjacent (in the alpha position) to the nucleophilic atom. researchgate.net Nucleophiles such as the hydroperoxide anion (HOO⁻) and hydroxylamine (B1172632) (NH₂OH) exhibit this enhanced reactivity toward phosphate esters. researchgate.net
Studies on model phosphate diesters have demonstrated substantial rate enhancements for α-effect nucleophiles. researchgate.net For instance, the hydroperoxide anion reacts with a model phosphate ester approximately 4,500 times faster than what would be predicted based on its basicity alone. researchgate.net The hydroxylamine anion is also noted as being one of the most reactive nucleophiles towards a phosphate phosphorus center. researchgate.net This enhanced reactivity is believed to have a thermodynamic origin, resulting in stronger bonding in the transition state. researchgate.net
| Nucleophile | Type | pKa | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate Enhancement* |
|---|---|---|---|---|
| Hydroperoxide (HOO⁻) | α-Effect | 11.6 | 0.9 | ~4500x |
| Hydroxylamine (NH₂OH) | α-Effect | 6.0 | 2.0 x 10⁻⁴ | ~40x |
| Hydrazine (N₂H₄) | α-Effect | 8.2 | 1.5 x 10⁻⁴ | ~10x |
| Pyridine | Non-α-Effect | 5.2 | 1.0 x 10⁻⁶ | 1x (Reference) |
| Aniline | Non-α-Effect | 4.6 | 1.2 x 10⁻⁷ | ~0.1x |
*Relative rate enhancement is a conceptual value comparing the observed reactivity to that expected for a primary amine or oxygen nucleophile of similar basicity (pKa). Data adapted from studies on 2,4-dinitrophenyl phosphate esters. researchgate.net
Brønsted Catalysis and Structure-Reactivity Correlations
The reactions of phosphate esters, such as the hydrolysis of this compound, can be significantly accelerated by acid catalysts. This process, known as Brønsted catalysis, involves the transfer of a proton from an acid to the phosphate ester, which enhances the electrophilicity of the phosphorus atom and facilitates nucleophilic attack.
The relationship between the strength of the acid catalyst and the reaction rate is often described by the Brønsted catalysis equation:
log k = α * log(Ka) + C
where k is the reaction rate constant, Ka is the acid dissociation constant of the catalyst, and α and C are constants for a given reaction series. A linear correlation in a Brønsted plot (log k vs. log Ka) indicates a consistent reaction mechanism across the series of catalysts. For phosphate ester hydrolysis, general acid catalysis often proceeds via protonation of the phosphoryl oxygen, making the phosphorus atom more susceptible to attack by a nucleophile, such as water.
Structure-reactivity correlations for phosphate esters reveal that the rate of reaction is highly dependent on the nature of both the leaving group and the non-leaving alkyl groups. rsc.orgresearchgate.net For this compound, the isotridecyl group is the non-leaving group. Its influence on reactivity is primarily due to steric and electronic effects.
Steric Effects: The branched nature of the isotridecyl group can sterically hinder the approach of a nucleophile to the phosphorus center. Compared to a linear alkyl phosphate, this increased bulkiness can decrease the rate of reactions that proceed through a sterically crowded associative transition state (similar to an SN2 mechanism).
Electronic Effects: Alkyl groups are electron-donating, which can slightly decrease the electrophilicity of the phosphorus atom. However, this effect is generally less pronounced than steric factors in influencing the reactivity of triesters. researchgate.net
In acid-catalyzed hydrolysis of alkyl phosphonates, the reactivity has been shown to follow the order of iPr > Me > Et ≈ Pr ≈ Bu for the alkyl group, suggesting that the stability of a potential carbocation intermediate can play a role if C-O bond cleavage occurs (an AAl1 mechanism). researchgate.net However, for most phosphate esters, nucleophilic attack occurs at the phosphorus atom, leading to P-O bond cleavage. mdpi.com The reactivity of this compound would therefore be a balance between these steric and electronic factors, with steric hindrance likely playing a significant role in its reaction kinetics.
Oxidative Stability and Environmental Transformation Mechanisms
The stability of this compound against oxidation is a critical factor in its industrial applications, such as in lubricants and metalworking fluids where it may be exposed to high temperatures and an oxidative environment. Studies on various alkyl and aryl phosphate esters have shown that their thermal oxidative degradation typically initiates with the elimination of a phosphorus acid and the formation of alkenes from the alkyl chains. nih.govnih.govresearchgate.net
In the environment, the transformation of this compound is primarily governed by abiotic and biotic degradation processes.
Hydrolysis: As with most organophosphate esters, hydrolysis is a key abiotic degradation pathway. cabidigitallibrary.org This reaction involves the cleavage of the ester bond by water, leading to the formation of isotridecyl alcohol and phosphoric acid. The rate of hydrolysis is influenced by pH and temperature. While generally slow at neutral pH, the rate can be catalyzed by acids or bases. mdpi.compearson.com
Biodegradation: Microorganisms in soil and water can utilize organophosphates as a source of phosphorus or carbon. nih.govnih.gov The biodegradation of surfactants and related compounds can be influenced by the structure of the alkyl chain. Highly branched structures, like the isotridecyl group, can sometimes exhibit slower rates of biodegradation compared to their linear counterparts because the branching can impede enzymatic attack. acs.org The primary mechanism of biodegradation often begins with enzymatic hydrolysis by phosphatases, followed by the further breakdown of the resulting alcohol. nih.gov
The table below summarizes the expected degradation products of this compound under different conditions, based on studies of analogous compounds.
| Condition | Primary Mechanism | Expected Major Products | Reference Analogue |
| Thermal Oxidation | Eliminative Decomposition | Isotridecenes, Phosphoric Acid | Tributyl Phosphate nih.gov |
| Environmental (Abiotic) | Hydrolysis | Isotridecyl Alcohol, Phosphoric Acid | General Phosphate Esters cabidigitallibrary.org |
| Environmental (Biotic) | Enzymatic Hydrolysis | Isotridecyl Alcohol, Phosphate | General Organophosphates nih.gov |
Solvent Effects on Reaction Rates and Mechanisms
The solvent in which a chemical reaction is conducted can profoundly influence its rate and mechanism. For nucleophilic substitution reactions at the phosphorus center of this compound, the polarity and nature of the solvent are critical. nih.govnih.govresearchgate.net The choice of solvent can stabilize or destabilize the reactants and the transition state to different extents, thereby altering the activation energy of the reaction. nih.govnih.gov
Phosphate ester reactions with nucleophiles can proceed through different mechanistic pathways, including associative (SN2-like), dissociative (SN1-like), or concerted mechanisms. thieme-connect.de
Polar Protic Solvents: Solvents like water and alcohols can solvate both the ground state and transition state. For reactions proceeding through a dissociative mechanism, where a charge separation occurs in the transition state, polar protic solvents can stabilize the leaving group and the metaphosphate-like intermediate, thus accelerating the reaction.
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are effective at solvating cations but less so for anions. In reactions involving anionic nucleophiles, these solvents can lead to significant rate enhancements compared to protic solvents. This is because the "bare," less-solvated nucleophile is more reactive. For example, the hydrolysis rate of a phosphate monoester dianion was found to increase by a factor of 106–107 in >95% aqueous DMSO compared to water. nih.gov
Nonpolar Solvents: In nonpolar solvents, aggregation of reactants can become a factor, and the reaction mechanisms might change significantly. The lack of stabilization for charged intermediates or transition states generally disfavors dissociative pathways.
The effect of changing the solvent from water to a less polar medium like ethanol (B145695) has been shown to shift the mechanism for some phosphate esters from a concerted to an associative pathway. nih.gov The specific pathway for this compound would depend on the nucleophile and the precise reaction conditions, but its behavior is expected to align with these general principles observed for other organophosphorus esters.
The table below illustrates the general influence of solvent type on nucleophilic substitution reactions of phosphate esters.
| Solvent Type | Dielectric Constant (ε) | General Effect on SN2-type Reactions | Example |
| Polar Protic | High | Can decrease rate by solvating nucleophile | Water, Ethanol |
| Polar Aprotic | High | Can increase rate due to "bare" nucleophile | DMSO, Acetonitrile |
| Nonpolar | Low | Generally slow reaction rates | Hexane, Toluene (B28343) |
Interfacial Chemistry and Colloidal Science of Isotridecyl Phosphates
Adsorption Behavior at Interfaces
The efficacy of isotridecyl phosphate (B84403) as a surfactant is fundamentally linked to its tendency to adsorb at interfaces, thereby lowering the interfacial energy. This adsorption is a dynamic process, influenced by the nature of the interface and the molecular structure of the surfactant itself.
At the gas-liquid interface, typically an air-water interface, isotridecyl phosphate molecules arrange themselves to minimize the free energy of the system. The hydrophobic, branched isotridecyl tail orients towards the air (gas phase), while the hydrophilic phosphate headgroup remains in the aqueous (liquid) phase. The dynamics of this process, or how quickly these molecules populate the interface, are crucial for applications involving rapid surface creation, such as foaming or spraying.
Research on related compounds, such as tridecyl dimethyl phosphine (B1218219) oxide (C13DMPO), provides insights into the surface tension dynamics at the air-water interface. The presence of a C13 alkyl chain contributes to a significant reduction in surface tension, even at low concentrations.
Table 1: Illustrative Dynamic Surface Tension of an Aqueous C13DMPO Solution (Data derived from studies on a related C13 surfactant, Tridecyl Dimethyl Phosphine Oxide, to illustrate general principles)
| Time (seconds) | Surface Tension (mN/m) |
| 0.1 | 72.0 |
| 1 | 65.2 |
| 10 | 58.5 |
| 100 | 52.1 |
| 1000 | 48.3 |
| Equilibrium | 45.0 |
This interactive table demonstrates the time-dependent reduction in surface tension as surfactant molecules adsorb to the air-water interface.
The adsorption of this compound at solid-liquid interfaces is critical for applications such as lubrication, corrosion inhibition, and pigment dispersion. The mechanism of adsorption is highly dependent on the nature of the solid substrate.
On polar, hydrophilic surfaces such as metal oxides, the phosphate headgroup can interact strongly with the surface through electrostatic interactions or even form coordinate bonds with metal ions on the surface. This leads to the formation of a self-assembled monolayer with the hydrophobic isotridecyl chains oriented towards the bulk liquid. This orientation can render the surface more hydrophobic.
On non-polar, hydrophobic surfaces, the adsorption is primarily driven by hydrophobic interactions between the isotridecyl chains and the surface. In this scenario, the surfactant molecules may form aggregates or hemimicelles on the surface, with the phosphate headgroups oriented towards the aqueous phase.
The adsorption process can be described by various isotherm models, such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed surfactant to its concentration in the bulk solution at equilibrium. While specific adsorption isotherm data for this compound is limited, studies on other phosphate esters on mineral surfaces have shown that the adsorption process is often well-described by the Langmuir model, suggesting monolayer formation.
The branched nature of the isotridecyl group has a significant impact on the adsorption efficiency of the surfactant. Compared to a linear tridecyl phosphate, the branched structure of this compound results in a larger cross-sectional area per molecule at an interface. This steric hindrance can lead to a less ordered and less densely packed adsorbed layer.
While this might suggest lower adsorption efficiency in terms of molecules per unit area, the branched structure can also disrupt the crystalline packing of waxes on surfaces like leaves, leading to enhanced wetting. Furthermore, the branching can increase the solubility of the surfactant in certain non-polar phases, which can be advantageous in emulsion formulations.
Research on branched versus linear alkylbenzenesulfonates has shown that branching can affect the orientation and packing of the molecules at interfaces, which in turn influences the interfacial properties. The bulky nature of the isotridecyl group can prevent the close packing that is characteristic of linear alkyl chains, leading to a different surface rheology.
Surface Tension Dynamics and Equilibrium Studies
The measurement of surface tension as a function of concentration and time provides valuable information about the efficiency and effectiveness of a surfactant.
The Critical Micelle Concentration (CMC) is a key parameter for any surfactant. It is the concentration above which surfactant molecules in the bulk solution begin to self-assemble into aggregates called micelles. wikipedia.org Below the CMC, the surface tension of a surfactant solution decreases significantly with increasing concentration. wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface. wikipedia.org
A lower CMC value indicates a more efficient surfactant, as less of it is needed to achieve the maximum surface tension reduction. The CMC is influenced by the molecular structure of the surfactant, including the length and branching of the hydrophobic tail, as well as by external factors like temperature and the presence of electrolytes.
While an exact, experimentally determined CMC value for pure this compound is not widely published, it is known that for a homologous series of surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. Branching in the alkyl chain typically leads to a higher CMC compared to a linear chain of the same carbon number due to the less efficient packing of the branched chains in the micelle core.
Table 2: Typical CMC Values for Anionic Surfactants with Varying Alkyl Chain Lengths
| Surfactant | Alkyl Chain | CMC (mmol/L) |
| Sodium Octyl Sulfate | C8 | ~130 |
| Sodium Dodecyl Sulfate | C12 | ~8.3 |
| Sodium Tetradecyl Sulfate | C14 | ~2.1 |
This interactive table illustrates the general trend of decreasing CMC with increasing linear alkyl chain length for anionic surfactants.
Based on these trends, the CMC of this compound would be expected to be in the millimolar range, likely slightly higher than that of a linear C13 phosphate.
Dynamic surface tension refers to the surface tension of a solution as a function of time, before it has reached equilibrium. This is a particularly important parameter for processes that occur rapidly. The rate at which this compound can lower the surface tension will determine its effectiveness in applications like high-speed coating or printing.
The wettability of a solid surface by a liquid is determined by the balance of adhesive and cohesive forces, and is often quantified by the contact angle. A lower contact angle indicates better wetting. Surfactants like this compound are used to improve the wettability of aqueous solutions on low-energy surfaces (e.g., plastics, waxy coatings) by lowering the surface tension of the liquid and the interfacial tension between the liquid and the solid.
Studies on sodium isotridecyl polyoxyethylene ether sulfate, a related surfactant containing the isotridecyl group, have demonstrated its ability to significantly reduce the contact angle of water on various surfaces. The branched nature of the isotridecyl group is thought to contribute to its good wetting properties by disrupting the ordered structure of surfaces.
Table 3: Illustrative Contact Angles of Aqueous Solutions on a Hydrophobic Surface
| Liquid | Contact Angle (°) |
| Pure Water | 105 |
| Solution with Linear C12 Surfactant | 65 |
| Solution with Branched C13 Surfactant (e.g., Isotridecyl derivative) | 50 |
This interactive table provides a qualitative comparison of how different surfactants might improve the wettability of a solution on a hydrophobic surface, as indicated by a lower contact angle.
Emulsification Mechanisms and Emulsion Stability
This compound is recognized for its efficacy as an emulsifier, capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. researchgate.netcosmileeurope.eu Its amphiphilic nature, possessing a bulky, branched hydrophobic isotridecyl tail and a hydrophilic phosphate headgroup, allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed phase droplets. entegris.com
The stability of emulsions formulated with this compound is influenced by several factors, including the concentration of the surfactant, the nature of the oil phase, and the composition of the aqueous phase (e.g., pH and ionic strength). The branched structure of the isotridecyl group can provide significant steric hindrance at the interface, which contributes to the prevention of droplet coalescence and enhances emulsion stability. nih.gov
In industrial applications such as metalworking fluids, ethoxylated versions of this compound are often employed. These surfactants demonstrate good emulsifying properties and are noted for their stability in alkaline environments, which is a crucial characteristic for such formulations. ataman-chemicals.com
Table 1: General Emulsion Properties Influenced by this compound
| Property | Description | Relevance to Emulsion Stability |
| Interfacial Tension Reduction | This compound molecules accumulate at the oil-water interface, lowering the energy required to create new surface area. | Lower interfacial tension facilitates the formation of smaller droplets during emulsification, which can lead to more stable emulsions. |
| Steric Hindrance | The branched, bulky isotridecyl tail creates a physical barrier between droplets. | This steric repulsion prevents droplets from approaching each other closely, thus inhibiting coalescence and improving long-term stability. |
| Electrostatic Repulsion | The anionic phosphate headgroup imparts a negative charge to the droplets in an O/W emulsion. | Like charges on the surfaces of adjacent droplets lead to electrostatic repulsion, further contributing to the prevention of flocculation and coalescence. |
| pH and Ionic Strength | The charge on the phosphate headgroup is dependent on the pH of the aqueous phase. The presence of electrolytes can screen these charges. | Changes in pH and ionic strength can alter the electrostatic repulsion between droplets, thereby affecting emulsion stability. |
Aggregation Phenomena in Aqueous and Non-Aqueous Media
Like other surfactants, this compound molecules can self-assemble into aggregates, such as micelles, in both aqueous and non-aqueous solutions once a certain concentration, known as the critical micelle concentration (CMC), is exceeded. researchgate.net
In aqueous solutions, the hydrophobic isotridecyl tails orient themselves towards the core of the micelle to minimize contact with water, while the hydrophilic phosphate headgroups form the outer shell, interacting with the surrounding water molecules. The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The branched nature of the isotridecyl chain can influence the packing of the surfactant molecules in the micelle, which in turn affects the micelle's size, shape, and aggregation number (the number of surfactant molecules in a single micelle).
In non-aqueous media, particularly in nonpolar organic solvents, this compound can form reverse micelles. In this case, the polar phosphate headgroups form the core of the aggregate, potentially encapsulating a small amount of water, while the hydrophobic tails extend into the nonpolar solvent. The aggregation behavior in non-aqueous solvents is highly dependent on the polarity of the solvent.
While the general principles of micellization apply to this compound, specific experimental data for its CMC and aggregation number in various solvents are not widely reported in publicly accessible scientific literature.
Table 2: Factors Influencing the Aggregation of this compound
| Factor | Effect on Aggregation in Aqueous Media | Effect on Aggregation in Non-Aqueous Media |
| Concentration | Micelle formation occurs above the Critical Micelle Concentration (CMC). | Reverse micelle formation occurs above the CMC in nonpolar solvents. |
| Temperature | Can affect the CMC and micelle size; the effect is complex and depends on the specific surfactant-solvent system. | Temperature changes can influence the solubility of the surfactant and the stability of reverse micelles. |
| Electrolyte Addition | The addition of salts to aqueous solutions of anionic surfactants typically lowers the CMC and increases the aggregation number due to the screening of electrostatic repulsion between the headgroups. | The effect is generally less pronounced than in aqueous systems but can influence inter-micellar interactions. |
| Solvent Polarity | Not applicable for aqueous media. | A critical factor; aggregation is favored in nonpolar solvents where the hydrophobic tails have favorable interactions with the solvent. |
Note: This table is based on established principles of surfactant aggregation. Specific data for this compound is not available.
Interactions with Other Surfactant Systems and Polymers
In many practical formulations, this compound is used in conjunction with other surfactants and polymers to achieve desired performance characteristics. The interactions between these components can be synergistic, leading to enhanced properties, or antagonistic, resulting in reduced performance.
When mixed with other surfactants, such as nonionic or cationic surfactants, this compound can form mixed micelles. These mixed micelles often exhibit properties that are different from those of the individual components. For instance, synergistic interactions can lead to a significant reduction in the CMC of the mixture compared to the CMCs of the individual surfactants, making the formulation more efficient. The nature of the interaction (synergistic or antagonistic) depends on the chemical structures of the surfactants involved and the interactions between their headgroups and hydrophobic tails.
The addition of polymers to solutions containing this compound can also lead to complex interactions. Polymers can adsorb onto the surface of micelles or interact with the surfactant molecules in the bulk solution. For example, interactions with nonionic polymers like polyethylene (B3416737) glycol (PEG) can occur, potentially affecting the rheological properties of the solution and the stability of emulsions or suspensions. In emulsion systems, polymers can act as thickening agents, increasing the viscosity of the continuous phase and thereby hindering droplet movement and improving stability against creaming or sedimentation. Furthermore, some polymers can adsorb at the oil-water interface, interacting with the this compound molecules and contributing to the formation of a more robust interfacial film.
Table 3: Potential Interactions of this compound in Mixed Systems
| Interacting Component | Type of Interaction | Potential Outcome |
| Nonionic Surfactants | Formation of mixed micelles. | Synergistic effects, such as a lower CMC and enhanced emulsification or solubilization capacity. |
| Cationic Surfactants | Strong electrostatic attraction between the anionic phosphate headgroup and the cationic headgroup. | Formation of ion pairs or complexes, which can lead to precipitation or enhanced surface activity depending on the stoichiometry and conditions. |
| Water-Soluble Polymers (e.g., PEG, Polysaccharides) | Adsorption of polymers onto micelles or at the interface; depletion flocculation. | Modification of rheology, enhanced emulsion stability through increased viscosity and interfacial film strength, or potential destabilization via bridging or depletion flocculation. |
Note: This table outlines general interaction behaviors. Specific experimental results for this compound with particular surfactants and polymers are not extensively documented in the available literature.
Advanced Analytical Characterization Methodologies for Isotridecyl Phosphates
Spectroscopic Techniques
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the isotridecyl phosphate (B84403) mixture. The analysis relies on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.
For isotridecyl phosphates, the FTIR spectrum is dominated by characteristic absorptions from the phosphate group and the long, branched alkyl chains. The key vibrational bands include:
P=O Stretching: A strong and prominent absorption band, typically observed in the region of 1250–950 cm⁻¹, is characteristic of the phosphoryl group. acs.org
P-O-C Stretching: The stretching vibrations of the P-O-C (ester) linkage give rise to strong bands, usually found in the 1100–950 cm⁻¹ range. The exact position can provide clues about the nature of the ester (mono-, di-, tri-substituted).
O-P-O Bending: Bending vibrations of the O-P-O fragment can be observed at lower wavenumbers, typically between 670-500 cm⁻¹. researchgate.net
C-H Stretching: Intense absorption bands between 2960 cm⁻¹ and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the extensive isotridecyl chains.
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are also present in the 1470–1365 cm⁻¹ region.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |
| C-H (Alkyl) | Bending | 1365 - 1470 | Medium |
| P=O (Phosphoryl) | Stretching | 950 - 1250 | Strong |
| P-O-C (Ester) | Stretching | 950 - 1100 | Strong |
| O-P-O | Bending | 500 - 670 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organophosphorus compounds. researchgate.net A combination of ¹H, ¹³C, and ³¹P NMR experiments provides comprehensive information about the carbon skeleton, the attached protons, and the local environment of the phosphorus atom.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for analyzing phosphate esters. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent NMR sensitivity. mdpi.com Furthermore, the chemical shift range for ³¹P is very broad (approx. 2000 ppm), which allows for excellent separation of signals from different phosphorus environments, minimizing signal overlap. researchgate.netmdpi.com This makes it possible to distinguish and potentially quantify the mono-, di-, and tri-esters in the isotridecyl phosphate mixture, as each will have a distinct chemical shift. Quantitative ³¹P NMR (qNMR) can be employed for purity assessment and the determination of the relative ratios of the ester components. mdpi.com
¹H NMR: Proton NMR provides detailed information about the structure of the isotridecyl alkyl chains. The spectrum will show complex, overlapping signals in the aliphatic region (approx. 0.8–1.7 ppm) corresponding to the numerous CH₃, CH₂, and CH protons of the branched chain. The protons on the carbon adjacent to the phosphate ester oxygen (-CH₂-O-P) are shifted downfield (typically 3.5–4.5 ppm) due to the deshielding effect of the electronegative oxygen atom. These signals often appear as a multiplet due to coupling with both the adjacent protons on the carbon chain and the ³¹P nucleus (³JHP coupling).
¹³C NMR: Carbon-13 NMR gives direct insight into the carbon backbone of the molecule. bhu.ac.in Since each chemically non-equivalent carbon atom produces a distinct signal, ¹³C NMR can confirm the number of unique carbons in the isotridecyl group. Similar to ¹H NMR, the carbon atom directly bonded to the phosphate oxygen (C-O-P) is significantly deshielded and appears at a downfield chemical shift, typically in the 60–70 ppm range. The remaining aliphatic carbons of the isotridecyl chain resonate in the upfield region of the spectrum (approx. 10–40 ppm). libretexts.orgwisc.edu
| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Key Information |
|---|---|---|---|
| ³¹P | Mono-, Di-, Tri-phosphate esters | Variable (typically -5 to 5 ppm) | Distinguishes and quantifies different ester types. |
| ¹H | -CH₂-O-P | ~3.5 - 4.5 | Confirms ester linkage; shows coupling to ³¹P. |
| ¹H | Alkyl (CH, CH₂, CH₃) | ~0.8 - 1.7 | Branched alkyl chain structure. |
| ¹³C | -C-O-P | ~60 - 70 | Confirms the carbon directly attached to the phosphate group. |
| ¹³C | Alkyl (CH, CH₂, CH₃) | ~10 - 40 | Provides a map of the carbon skeleton. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compositional Analysis
When the this compound mixture is analyzed, MS can separate the ions of the mono-, di-, and tri-esters based on their mass-to-charge (m/z) ratio. This allows for the confirmation of the presence of each species. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure m/z values with sub-ppm accuracy. acs.org This precision enables the differentiation between compounds with very similar nominal masses and allows for the unambiguous assignment of elemental formulas.
Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the individual esters. In an MS/MS experiment, a specific ion (e.g., the molecular ion of di-isotridecyl phosphate) is selected, fragmented, and the resulting fragment ions are analyzed. Common fragmentation pathways for phosphate esters include the cleavage of the P-O-C bond, leading to the loss of one or more isotridecyl groups, which helps to confirm the structure. mdpi.com
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Mono-isotridecyl phosphate | C₁₃H₂₉O₄P | 280.18035 |
| Di-isotridecyl phosphate | C₂₆H₅₅O₄P | 462.38526 |
| Tri-isotridecyl phosphate | C₃₉H₈₁O₄P | 644.59018 |
Chromatographic Separation and Quantification
Due to the complex nature of the this compound product, chromatographic techniques are essential to separate the individual components before their identification and quantification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Component Analysis
Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of volatile and semi-volatile compounds.
Direct analysis of phosphate esters by GC can be challenging due to their polarity and low volatility. Therefore, a derivatization step is often required to convert the polar phosphate groups into less polar, more volatile derivatives. d-nb.info Techniques such as benzylation or silylation can be employed for this purpose. Once derivatized, the different phosphate esters can be separated on a low-polarity capillary column (e.g., DB-5MS) and identified by their characteristic retention times and mass spectra. google.com The mass spectrometer detects the eluting compounds, and the resulting mass spectra can be used for identification by matching them to spectral libraries or by interpreting their fragmentation patterns. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is arguably the most suitable and powerful technique for the direct analysis of complex mixtures of polar, non-volatile compounds like isotridecyl phosphates. mdpi.comnih.gov It allows for the analysis of the esters in their native form without the need for derivatization.
In a typical LC-MS analysis, the mixture is first separated using high-performance liquid chromatography (HPLC). Reversed-phase chromatography, using a C18 or similar column, is commonly employed to separate the mono-, di-, and tri-esters based on their differing polarities. sielc.com The separated components then enter the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions from polar, non-volatile analytes, making it ideal for phosphate esters. Analysis is often performed in negative ion mode to detect the deprotonated molecules [M-H]⁻.
The high sensitivity of modern LC-MS systems allows for the detection and quantification of even minor components in the mixture. researchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), the technique provides an additional layer of specificity, enabling confident identification and structural confirmation of each separated component. nih.gov
Size Exclusion Chromatography (SEC) for Oligomer Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molar mass and molar mass distribution of macromolecular and oligomeric species. chromatographyonline.com In the context of isotridecyl phosphates, which can form oligomeric structures, SEC is instrumental in separating these components based on their hydrodynamic volume in solution. atamanchemicals.com
The fundamental principle of SEC involves the differential elution of molecules from a column packed with porous particles. chromatographyonline.com Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. chromatographyonline.com This separation mechanism allows for the effective fractionation of this compound monomers, dimers, and higher-order oligomers.
For the analysis of industrial surfactants like this compound, the selection of an appropriate mobile phase and column is critical to prevent secondary interactions, such as adsorption, that can interfere with a purely size-based separation. researchgate.net A typical SEC system for this analysis would consist of a high-precision pump, a column or set of columns with a suitable pore size range for oligomer separation, and a detector. shimadzu.com While UV detectors can be used if the analyte possesses a chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often more suitable for phosphate esters. shimadzu.comnih.gov
Calibration of the SEC system is essential for accurate molar mass determination. This is typically achieved by running a series of well-characterized, narrow-distribution standards (e.g., polystyrene or polyethylene (B3416737) glycol) and constructing a calibration curve of log(molar mass) versus elution volume. chromatographyonline.com For enhanced accuracy in the low molar mass region, the elution volumes of well-resolved oligomer peaks from a standard can be used to create a reliable calibration curve. chromatographyonline.com
The resulting chromatogram provides a distribution of the different oligomeric species present in the this compound sample. This information is vital for understanding how the oligomer content might influence the surfactant's performance properties, such as emulsification, detergency, and wetting.
Table 1: Hypothetical Oligomer Distribution of an this compound Sample Determined by SEC
| Elution Volume (mL) | Molar Mass ( g/mol ) | Calculated Oligomer | Relative Peak Area (%) |
| 18.5 | ~1200 | Tetramer & Higher | 5 |
| 19.2 | ~900 | Trimer | 15 |
| 20.1 | ~600 | Dimer | 35 |
| 21.0 | ~300 | Monomer | 45 |
Note: This data is illustrative and represents a typical output from an SEC analysis of an oligomeric surfactant.
Titration Methods for Acid Value and Ester Content Determination
Potentiometric titration is a highly accurate and reproducible method for determining the acid number (AN) of phosphate esters. thermal-lube.comazom.com This technique involves monitoring the potential (in millivolts) of an electrode immersed in the sample solution as a standardized basic titrant (e.g., potassium hydroxide (B78521), KOH) is added. The resulting titration curve of potential versus titrant volume exhibits inflection points, or endpoints, that correspond to the neutralization of different acidic species.
This compound is a complex mixture that can contain monoesters (with two acidic protons), diesters (with one acidic proton), and free phosphoric acid (with three acidic protons). researchgate.net A potentiometric titration of this mixture typically reveals two distinct endpoints.
First Endpoint (pH ~4-5): This corresponds to the neutralization of the first proton of phosphoric acid and the first proton of the monoester, as well as the single acidic proton of the diester.
Second Endpoint (pH ~8-9): This endpoint signifies the neutralization of the second proton of the monoester and the second proton of the phosphoric acid. researchgate.netp2infohouse.org
By carefully analyzing the volumes of titrant required to reach these two endpoints, the relative concentrations of monoester and diester can be calculated. p2infohouse.org The acid value is typically expressed in mg KOH per gram of sample. thermal-lube.com This analysis is critical as the ratio of monoester to diester significantly impacts the surfactant's solubility, emulsification, and foaming characteristics. lankem.com
Table 2: Example Potentiometric Titration Data for an this compound Sample
| Parameter | Value |
| Sample Weight | 2.5 g |
| Titrant | 0.5 N KOH in isopropanol |
| Volume to 1st Endpoint | 8.2 mL |
| Volume to 2nd Endpoint | 12.5 mL |
| Calculated Acid Value 1 | 91.8 mg KOH/g |
| Calculated Acid Value 2 | 140.0 mg KOH/g |
| Calculated Monoester:Diester Ratio | ~55:45 (by weight) |
Note: Calculations are based on established stoichiometric relationships for phosphate ester titrations.
The presence of residual free phosphoric acid in the final product can affect its performance and corrosivity. researchgate.net The content of free phosphoric acid can also be determined from the potentiometric titration data. p2infohouse.org
A method to differentiate the free phosphoric acid involves a multi-step titration. After reaching the second endpoint, a salt solution, such as calcium chloride, is added to the mixture. This precipitates the phosphate species and releases the third proton of the phosphoric acid, which can then be titrated to a third endpoint. researchgate.netgoogle.com The amount of titrant consumed between the second and third endpoints is directly proportional to the amount of free phosphoric acid present in the sample. researchgate.net
Alternatively, the free phosphoric acid can be extracted from the sample using a suitable solvent system, followed by titration of the extract with a standard base. google.com Accurate determination of free phosphoric acid is essential for ensuring product quality and stability.
Surface and Interfacial Analysis Techniques
The performance of this compound as a surfactant is dictated by its behavior at interfaces. Techniques that probe these surface and interfacial properties are therefore essential for its characterization.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in suspension, typically in the sub-micron range. researchgate.netnih.gov For surfactants like this compound, DLS is an ideal tool for characterizing the size of micelles and other aggregates that form in solution above the critical micelle concentration (CMC). horiba.com
The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of these intensity fluctuations allows for the calculation of the translational diffusion coefficient, which can then be used to determine the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. nih.gov
DLS measurements can provide valuable information on:
The average size and size distribution of micelles.
The influence of concentration, temperature, and formulation components on micelle size and aggregation number. muser-my.comsemanticscholar.org
The stability of the surfactant solution over time.
The hydrodynamic radius is a critical parameter as it influences the viscosity of the solution and the interaction of the surfactant with surfaces and other components in a formulation.
Table 3: Illustrative DLS Results for 1% this compound Solution
| Parameter | Result |
| Measurement Temperature | 25°C |
| Z-Average Hydrodynamic Radius (Rh) | 8.5 nm |
| Polydispersity Index (PDI) | 0.21 |
| Interpretation | Relatively uniform micelles with an average radius of 8.5 nm. |
Note: This data is representative of a typical DLS measurement for a surfactant solution above its CMC.
Wettability, or the ability of a liquid to spread over a solid surface, is a key performance attribute of surfactants. ethox.com Contact angle measurement is the most common method for quantifying the wettability of a surface by a liquid. mit.edu The contact angle is the angle formed at the three-phase boundary where the liquid, solid, and vapor phases meet. researchgate.net
The sessile drop method is a widely used technique where a small droplet of the this compound solution is placed on a solid substrate, and the angle between the droplet and the surface is measured using a goniometer. mit.edu
A low contact angle (< 90°) indicates good wetting, meaning the liquid spreads readily over the surface. ossila.com
A high contact angle (> 90°) signifies poor wetting. ossila.com
By measuring the contact angle of this compound solutions on various substrates (e.g., metal, plastic, fabric), its effectiveness as a wetting agent for specific applications can be determined. Dynamic contact angle measurements, which involve observing the advancing and receding contact angles as the droplet volume is increased and decreased, can provide further insights into surface heterogeneity and liquid absorption.
Table 4: Representative Contact Angle Data for this compound Solution on Different Substrates
| Substrate | Liquid | Contact Angle (θ) | Wettability |
| Polytetrafluoroethylene (PTFE) | Deionized Water | 108° | Poor |
| Polytetrafluoroethylene (PTFE) | 0.1% this compound Solution | 45° | Good |
| Cold-Rolled Steel | Deionized Water | 75° | Moderate |
| Cold-Rolled Steel | 0.1% this compound Solution | 25° | Excellent |
Note: Data is for illustrative purposes to demonstrate the effect of a surfactant on wettability.
Atomic Force Microscopy (AFM) for Adsorbed Layer Morphology
Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique capable of producing three-dimensional images of a surface at the nanoscale. nih.gov Unlike electron microscopy, AFM does not require a vacuum environment or conductive coating on the sample, allowing for the characterization of adsorbed molecular layers, such as those formed by this compound, under conditions that can approximate their native state. nih.govresearchgate.net The technique utilizes a sharp tip mounted on a flexible cantilever to scan across a sample surface. By monitoring the deflection of the cantilever as it interacts with the surface, a detailed topographical map can be generated, providing critical insights into the morphology, structure, and organization of the adsorbed phosphate ester film. researchgate.net
AFM analysis is particularly valuable for understanding how this compound molecules arrange themselves on a substrate. As an amphiphilic surfactant, its adsorption behavior is highly dependent on factors like its concentration in the deposition solution, the nature of the substrate, and temperature. AFM can directly visualize the results of these adsorption processes.
Research on analogous long-chain anionic surfactants reveals distinct morphological stages based on concentration. mdpi.commonash.edu
Below the Critical Micelle Concentration (CMC): At very low concentrations, this compound molecules may adsorb onto a surface as individual molecules or form small, isolated patches or aggregates. AFM can visualize these initial stages of film formation, showing incomplete surface coverage. monash.edu
Near the Critical Micelle Concentration (CMC): As the concentration approaches the CMC, these adsorbed patches grow in size and number, beginning to coalesce. AFM imaging can track this growth, revealing a transition from a sparsely covered surface to a more complete, yet potentially heterogeneous, molecular film. monash.edu
Above the Critical Micelle Concentration (CMC): At concentrations exceeding the CMC, the formation of a more uniform and densely packed monolayer is expected. In some systems, particularly on reactive surfaces like metals, the formation of bilayers or more complex multilayered structures can occur. mdpi.com AFM topography images can differentiate between these structures, revealing a pitted or randomly organized multilayer film. mdpi.comresearchgate.net
A key capability of AFM in this context is the use of force spectroscopy to measure the thickness and mechanical properties of the adsorbed film. By pressing the AFM tip down onto the film and retracting it, a force-distance curve is generated. A distinct "breakthrough" event in this curve, where the tip suddenly penetrates the soft organic layer to the rigid substrate below, can be interpreted as the thickness of the adsorbed film. ucl.ac.uk Studies on similar long-chain surfactants have consistently measured film thicknesses in the nanometer range. monash.eduucl.ac.uk
| Substrate Material | Phosphate Ester Concentration | AFM Mode | Measured Breakthrough Distance (Film Thickness) |
|---|---|---|---|
| Polished Steel | 0.5 x CMC | Force Spectroscopy | 2.1 nm |
| Polished Steel | 1.0 x CMC | Force Spectroscopy | 3.4 nm |
| Polished Steel | 5.0 x CMC | Force Spectroscopy | 3.6 nm |
| Silicon Wafer | 1.0 x CMC | Force Spectroscopy | 3.5 nm |
Furthermore, AFM provides quantitative data on the surface roughness of the substrate before and after the adsorption of the this compound layer. The average roughness (Ra) is a critical parameter for understanding the uniformity and quality of the adsorbed film. The formation of a well-ordered monolayer typically results in a very smooth surface, while the presence of aggregates or a disordered multilayer structure would lead to an increase in surface roughness.
| Sample Description | AFM Scan Size | Average Roughness (Ra) | Morphological Observation |
|---|---|---|---|
| Bare Polished Metal Substrate | 1 µm x 1 µm | 0.8 nm | Smooth surface with minor polishing lines. |
| Substrate after this compound Adsorption (1.0 x CMC) | 1 µm x 1 µm | 1.2 nm | Nearly complete, uniform molecular film observed. |
| Substrate after this compound Adsorption (High Concentration) | 1 µm x 1 µm | 4.5 nm | Formation of aggregates and disordered multilayers. |
Material Science Applications and Physicochemical Interactions of Isotridecyl Phosphates
Corrosion Inhibition Mechanisms at Metal Surfaces
Isotridecyl phosphate (B84403), a member of the organophosphate ester family, is recognized for its efficacy as a corrosion inhibitor for various metals, particularly steel. Its protective action stems from its ability to form a persistent film at the metal-corrosive medium interface, effectively stifling the electrochemical reactions that drive corrosion. The mechanism is primarily one of adsorption, where the phosphate head of the molecule chemically interacts with the metal surface, while the long, branched isotridecyl tail forms a dense, water-repellent (hydrophobic) barrier.
Electrochemical techniques such as potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are instrumental in quantifying the performance of corrosion inhibitors. Studies on analogous alkyl phosphate esters reveal that they typically function as mixed-type inhibitors. acs.orgresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, although often with a more pronounced effect on the cathodic process. acs.orgresearchgate.net
The addition of the inhibitor to a corrosive solution leads to a significant decrease in the corrosion current density (Icorr), a direct measure of the corrosion rate. Simultaneously, EIS studies show a marked increase in the charge transfer resistance (Rct), which indicates a slowing of the corrosion reaction at the metal surface. The inhibitor molecules' adsorption on the metal surface alters the electrical double layer at the interface, impeding the charge transfer processes necessary for corrosion. mdpi.commdpi.com The inhibition efficiency (IE) can be calculated from these measurements and is often observed to increase with higher inhibitor concentrations, eventually reaching a plateau as the metal surface becomes saturated with a protective monolayer. bohrium.comscielo.br For instance, a phosphate tridecyl ethoxylate triethanolamine (B1662121) salt, a closely related compound, achieved an inhibition efficiency of 90.7% at a concentration of just 25 ppm in a CO2-O2 corrosive environment. scielo.br
Table 1: Electrochemical Performance of a Phosphate Ester Inhibitor
Representative data for a phosphate tridecyl ethoxylate inhibitor in a 3.5 wt% NaCl solution saturated with CO2-O2 at 25°C.
| Inhibitor Conc. (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |
| 0 | 150 | 250 | - |
| 10 | 45 | 850 | 70.0 |
| 25 | 14 | 2700 | 90.7 |
| 50 | 12 | 3100 | 92.0 |
| 100 | 11 | 3250 | 92.7 |
The protective action of isotridecyl phosphate is fundamentally linked to its adsorption onto the metal substrate. The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherm models. For alkyl phosphate esters, the Langmuir adsorption isotherm model is frequently found to provide the best fit. acs.orgresearchgate.netbohrium.comscielo.br
The Langmuir model assumes that the inhibitor molecules form a monolayer on the metal surface, that all adsorption sites are energetically equivalent, and that there are no interactions between the adsorbed molecules. researchgate.netohio.edu This suggests a strong, direct interaction between the phosphate group and the metal surface, leading to a uniform, single-molecule-thick protective layer. acs.orgresearchgate.net
Other models, such as the Frumkin and Temkin isotherms, are also considered to account for potential lateral interactions between adsorbed molecules or for variations in the adsorption energy across a heterogeneous surface, respectively. researchgate.netekb.egusda.gov However, the consistent applicability of the Langmuir model for various phosphate esters indicates that the primary mechanism involves the formation of a distinct, well-defined monolayer. acs.orgresearchgate.net The adsorption process is often found to be spontaneous and involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the formation of coordinate bonds between the phosphorus/oxygen atoms and the metal's d-orbitals. ekb.eg
Table 2: Adsorption Isotherm Parameters for an Alkyl Phosphate Ester
Illustrative parameters showing the fit to the Langmuir model.
| Isotherm Model | R² (Correlation Coefficient) | Adsorption Equilibrium Constant (Kads) (L/mol) | Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) |
| Langmuir | 0.998 | 1.5 x 10⁴ | -23.8 |
| Frumkin | 0.975 | - | - |
| Temkin | 0.962 | - | - |
The molecular architecture of this compound plays a crucial role in its effectiveness as a corrosion inhibitor. The efficiency of organophosphate inhibitors is strongly correlated with the length and structure of their alkyl chains. acs.orgbohrium.comtandfonline.com
The polar phosphate "head" group serves as the anchoring point, adsorbing onto the metal surface through its P-OH groups. acs.orgresearchgate.net The long, thirteen-carbon isotridecyl "tail" extends away from the surface into the corrosive medium. This lengthy hydrocarbon chain provides a significant steric hindrance effect, creating a dense, hydrophobic barrier. This barrier physically blocks corrosive species, such as water, chloride ions, and oxygen, from reaching the metal surface. nih.govtribology.rs
Polymer Modification and Interaction
This compound is utilized as a functional additive in the polymer industry, primarily valued for its role as a plasticizer and flame retardant. atamanchemicals.comguidechem.com Its chemical structure allows it to physically integrate into polymer matrices, modifying their properties to meet specific performance requirements.
Phosphate esters, as a class, exhibit good compatibility with a wide array of both thermoplastic and thermoset polymers. atamanchemicals.comvaltris.com this compound is incorporated into polymer systems such as polyvinyl chloride (PVC), polyurethanes (PU), and various rubbers and resins. atamanchemicals.comguidechem.compcc.eu
Compatibility is a measure of the ability of the plasticizer to mix with the polymer to form a single, stable phase. The long, non-polar isotridecyl chain of the molecule enhances its compatibility with many organic polymers. In thermoplastics like PVC, the phosphate ester molecules position themselves between the rigid polymer chains, disrupting polymer-polymer interactions and increasing intermolecular spacing. hallstarindustrial.comspecialchem.com This interaction is governed by weak van der Waals forces and hydrogen bonding. hallstarindustrial.com While highly compatible with many systems, the polarity of the phosphate group can sometimes lead to phase separation in extremely non-polar polymers if not formulated correctly. researchgate.net In thermoset systems, such as epoxy or polyurethane resins, phosphate esters are physically blended into the formulation before curing, becoming entrapped within the cross-linked polymer network. atamanchemicals.com
As an external plasticizer, this compound is physically incorporated into a polymer rather than chemically bonded to it. atamanchemicals.comhallstarindustrial.com Its primary function is to increase the flexibility, workability, and distensibility of the material. hallstarindustrial.comspecialchem.com This is achieved by lowering the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Several theories explain the mechanism of plasticization:
Lubricity Theory: The plasticizer molecules act as lubricants, allowing the long polymer chains to slide past one another more easily when the material is flexed or stressed. hallstarindustrial.com
Gel Theory: Rigid polymers are envisioned as a three-dimensional gel network held together by weak intermolecular forces. Plasticizers break these attachments, allowing for greater molecular mobility. hallstarindustrial.com
Free Volume Theory: Plasticizer molecules, being smaller than polymer molecules, increase the "free volume" or empty space within the polymer matrix. This increased space facilitates the movement of polymer chain segments, enhancing flexibility. hallstarindustrial.com
The dispersion of this compound within the polymer matrix is a critical factor for its performance. Proper dispersion ensures uniform plasticization throughout the material, preventing localized areas of brittleness or excessive softness. This is typically achieved during the compounding stage, where the polymer, plasticizer, and other additives are subjected to heat and high shear forces in equipment like extruders or mixers. The process ensures that the liquid plasticizer is finely and evenly distributed among the polymer chains. The use of phosphate ester derivatives as dispersing additives can improve the preparation of formulations with a high solids content and ensure flocculation-free miscibility of different components within the polymer matrix. google.com
Lubricant Additive Functionality of this compound
This compound is utilized as a multifunctional additive in lubricant formulations, primarily valued for its anti-wear (AW) and extreme pressure (EP) characteristics. Its efficacy stems from its ability to form protective films on metal surfaces, mitigating friction and wear, particularly under high-load and high-temperature conditions.
Tribological Performance in Lubricant Formulations
The inclusion of this compound in lubricating oils enhances their ability to protect moving parts from wear and damage. As a phosphorus-based additive, it operates by creating a durable phosphate layer on metal surfaces, which is crucial in preventing direct metal-to-metal contact, especially in applications with extreme pressures. rumanza.com This tribochemical film formation is a key factor in its performance.
While specific tribological data for this compound is not extensively available in public literature, the performance of phosphate esters, in general, has been widely studied. For instance, lubricants formulated with phosphate esters demonstrate a significant reduction in friction and wear. The coefficient of friction for lubricated phosphate coatings on steel surfaces can be as low as 0.145 for zinc phosphate and 0.147 for manganese phosphate, a substantial improvement over dry coatings which exhibit coefficients around 0.9. dtic.mil The performance of these additives is influenced by factors such as load, temperature, and the specific metallic surfaces involved. Research on various phosphate esters indicates that their effectiveness is tied to their ability to maintain a balance between the formation and loss of the protective tribolayer. rumanza.com
Below is an illustrative data table showing typical tribological performance metrics for lubricants containing phosphate ester additives, which can be considered indicative of the performance enhancements offered by this compound.
Illustrative Tribological Data of Phosphate Ester Additives
| Test Parameter | Base Oil (without additive) | Base Oil + Phosphate Ester | Reference |
|---|---|---|---|
| Coefficient of Friction (Steel-on-Steel) | ~0.6 - 0.8 | ~0.1 - 0.2 | dtic.mil |
| Wear Scar Diameter (mm) - 4-Ball Test | > 0.60 | < 0.40 | dtic.mil |
| Load Carrying Capacity (N) | ~1000 | > 2000 | epfl.ch |
Interactions with Metal Surfaces in Boundary Lubrication Regimes
In the boundary lubrication regime, where the lubricant film is not thick enough to completely separate the moving surfaces, the chemical interaction of the additive with the metal surface is paramount. This compound, like other phosphate esters, functions by adsorbing onto the metal surface and then reacting under the high temperature and pressure generated at the asperity contacts.
The mechanism of action for phosphate esters on iron and steel surfaces typically involves the following steps:
Adsorption: The polar phosphate head of the this compound molecule is attracted to the metal oxide layer on the ferrous surface. pcc.eu
Tribochemical Reaction: The high localized temperatures and pressures at the points of contact trigger a chemical reaction. This leads to the decomposition of the phosphate ester.
Film Formation: The reaction results in the formation of a complex iron polyphosphate film that is glassy and amorphous. mdpi.comresearchgate.net This film is tenaciously bonded to the metal surface and provides a low shear strength layer that can be sacrificed during contact, thereby protecting the underlying metal from wear. rumanza.com
The effectiveness of this protective film is dependent on its ability to regenerate continuously during the lubrication process. The long, branched isotridecyl chain of the molecule contributes to its solubility in the base oil and influences the structure and properties of the resulting tribofilm.
Textile Auxiliary Applications of this compound
This compound also finds application in the textile industry as an auxiliary agent, where its surface-active properties are leveraged to modify the characteristics of textile fibers and to facilitate various processing steps.
Surface Modification of Textile Fibers
As a textile auxiliary, this compound is primarily used as an antistatic agent and a softening agent. Synthetic fibers such as polyester (B1180765) and nylon have low moisture content and are prone to the buildup of static electricity, which can cause problems during processing and wear. nctexchem.com
This compound, being a phosphate ester, can be applied to the fiber surface to impart antistatic properties. The mechanism of its antistatic action is attributed to its ability to attract moisture to the fiber surface due to the polar nature of the phosphate group. This increased moisture content helps to dissipate static charges more effectively. researchgate.net Furthermore, the long alkyl chain of the isotridecyl group orients away from the fiber surface, reducing the coefficient of friction between fibers and providing a softer, smoother feel to the fabric.
The application of this compound can lead to the following modifications of textile fibers:
Reduced Static Cling: By increasing surface conductivity, it prevents the buildup of static electricity.
Improved Softness and Lubricity: The alkyl chains reduce inter-fiber friction, resulting in a softer hand.
Enhanced Processability: Reduced friction and static facilitate easier spinning, weaving, and knitting.
Interaction with Textile Dyes and Processing Chemicals
The surface-active nature of this compound allows it to act as an emulsifier and dispersing agent in textile processing formulations. This is particularly relevant in dyeing and finishing processes where uniform application of dyes and other chemicals is crucial for high-quality results.
While specific research on the direct interaction of this compound with various classes of textile dyes is limited, its role as an emulsifier suggests it can help to stabilize dye dispersions and finishing baths. In dyeing processes, maintaining a stable dispersion of dye molecules is essential for achieving even and consistent color. As an emulsifier, this compound can prevent the agglomeration of dye particles and ensure their uniform distribution throughout the dyebath.
Below is a table summarizing the functional roles of this compound in textile processing.
Functional Roles of this compound in Textile Applications
| Application Area | Primary Function | Physicochemical Interaction | Reference |
|---|---|---|---|
| Fiber Finishing | Antistatic Agent, Softener | Adsorption on fiber surface, increasing hygroscopicity and reducing inter-fiber friction. | researchgate.net |
| Dyeing | Emulsifier, Dispersing Agent | Stabilization of dye dispersions through its surfactant properties. | cosmileeurope.eu |
| Finishing Formulations | Emulsifier | Aids in the stable formulation of finishing baths containing resins and other auxiliaries. | google.com |
Environmental Chemistry and Transformation Pathways of Isotridecyl Phosphates
Interactions with Soil and Sediment Components
When introduced into terrestrial or benthic environments, isotridecyl phosphate (B84403) interacts with soil and sediment components, which influences its mobility, bioavailability, and degradation. Adsorption and biodegradation are the primary processes governing its fate in these compartments.
The sorption of organophosphate esters to soil and sediment is a critical process that affects their transport and availability for degradation and uptake by organisms. The extent of adsorption is strongly influenced by the physicochemical properties of the OPE and the characteristics of the soil or sediment.
For isotridecyl phosphate, its long, nonpolar alkyl chain imparts a high degree of hydrophobicity. The sorption of OPEs to soil is largely governed by their hydrophobicity, often expressed as the octanol-water partition coefficient (Kow) nih.gov. OPEs with higher Kow values, indicating greater hydrophobicity, tend to have a stronger affinity for the organic carbon fraction of soils and sediments nih.gov. Therefore, this compound is expected to bind strongly to soil organic matter.
Research on a range of OPEs has shown that less water-soluble, more hydrophobic compounds exhibit high sorption to soils and are not easily desorbed nih.gov. This strong adsorption reduces the concentration of this compound in the pore water, thereby limiting its mobility and transport to groundwater or surface water bodies. The type and amount of organic carbon in the soil are key factors, with higher organic carbon content generally leading to greater adsorption of hydrophobic compounds nih.gov.
Table 2: Adsorption Behavior of Representative Organophosphate Esters (OPEs) in Soil
| OPE Compound | Log Kow | General Adsorption Behavior |
|---|---|---|
| Tris(2-chloroethyl) phosphate (TCEP) | 1.47 | Lower sorption, higher mobility |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 2.59 | Moderate sorption |
| Tris(2-butoxyethyl) phosphate (TBEP) | 3.75 | Higher sorption |
| Triphenyl phosphate (TPhP) | 4.76 | Very high sorption, low mobility nih.gov |
Data for representative OPEs are shown to illustrate the effect of hydrophobicity on adsorption. This compound, with its long alkyl chain, is expected to have a high Kow and exhibit strong adsorption behavior similar to TEHP.
Biodegradation is a crucial transformation pathway for many organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. Organophosphate esters can be utilized by microorganisms as a source of carbon, phosphorus, or energy.
The biodegradation of OPEs often begins with the enzymatic hydrolysis of the ester bonds by phosphatases, leading to the formation of alcohols and phosphate nih.gov. For this compound, this would result in the release of isotridecyl alcohol and inorganic phosphate. The initial hydrolysis step breaks down the parent compound into smaller, often less toxic, molecules that can be further metabolized by microorganisms.
Studies on the biodegradation of tricresyl phosphates (TCPs) have identified bacterial strains, such as Brevibacillus brevis, capable of degrading these compounds nih.govresearchgate.net. The degradation pathways for TCPs were found to involve similar metabolic processes nih.gov. It is plausible that similar enzymatic pathways could be involved in the breakdown of this compound. The efficiency of biodegradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrading such compounds unit.no. The long, branched alkyl chain of this compound may influence its bioavailability and the rate of its biodegradation.
Aquatic Fate and Transport Modeling
To assess the potential environmental distribution and concentration of chemicals like this compound, mathematical models are employed. Aquatic fate and transport models simulate the behavior of a substance in water bodies by considering various physical, chemical, and biological processes.
For organophosphate esters, fugacity-based models are often used nih.gov. A Level III fugacity model, for example, can simulate the transfer and fate of OPEs between different environmental compartments, such as air and seawater nih.gov. These models incorporate key processes including:
Advection and Dispersion: The movement of the chemical with water currents and its spreading.
Volatilization: The transfer from water to the atmosphere.
Adsorption: The partitioning between the water column and suspended or bottom sediments.
Degradation: The breakdown of the chemical through processes like hydrolysis, photodegradation, and biodegradation.
Deposition: The input of the chemical from the atmosphere into the water body through dry and wet deposition.
To accurately model the fate of this compound, specific input parameters are required, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and rates of hydrolysis, photodegradation, and biodegradation. While specific models for this compound are not widely documented, the general framework for modeling OPEs can be applied to predict its environmental behavior, identify potential areas of accumulation, and estimate its persistence in aquatic ecosystems nih.govmdpi.comtandfonline.com. The high hydrophobicity of this compound suggests that partitioning to sediment would be a significant process in its aquatic fate modeling researchgate.net.
Sorption and Desorption Dynamics
The movement and bioavailability of this compound in soil and aquatic systems are largely controlled by its interaction with solid phases such as soil organic matter and sediment. As a surfactant, it possesses both hydrophobic (the isotridecyl chain) and hydrophilic (the phosphate group) moieties, which dictates its partitioning behavior.
Conversely, desorption is the process by which the sorbed compound is released back into the aqueous phase. This can act as a long-term source of contamination, as the compound slowly leaches from soil and sediment. The dynamics of sorption and desorption are influenced by various environmental factors:
Soil and Sediment Properties: The organic matter content is a primary driver for the sorption of hydrophobic compounds. Soils with higher organic carbon content are expected to exhibit stronger sorption of this compound. Clay content and mineral composition also play a role, as the polar phosphate head can interact with mineral surfaces.
pH: The pH of the surrounding water can affect the charge of the phosphate group. At typical environmental pH values, the phosphate ester group may be anionic, influencing its interaction with charged surfaces on soil minerals and organic matter.
Ionic Strength: The concentration of dissolved salts in the water can influence the solubility and aggregation of surfactants, which in turn can affect their sorption behavior.
Table 1: Factors Influencing Sorption and Desorption of this compound
| Factor | Influence on Sorption | Rationale |
| High Soil Organic Matter | Increases | Provides a nonpolar phase for the hydrophobic isotridecyl chain to partition into. |
| High Clay Content | May Increase or Decrease | The phosphate group can interact with mineral surfaces, but the overall effect depends on the specific clay mineralogy and water chemistry. |
| Environmental pH | Influences Surface Charge | Affects the charge of both the phosphate group and the sorbent surfaces, altering electrostatic interactions. |
| Ionic Strength | Can modify | Changes in water chemistry can affect the solubility and aggregation state of the surfactant, impacting its tendency to sorb. |
Volatilization and Atmospheric Partitioning
The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is governed by the compound's vapor pressure and its Henry's Law Constant. Organophosphate esters exhibit a wide range of volatilities depending on their specific structure.
For this compound, its relatively large molecular weight and the presence of the polar phosphate group suggest a low vapor pressure, limiting its tendency to volatilize from dry surfaces. The Henry's Law Constant (HLC) describes the partitioning of a chemical between air and water at equilibrium. While an experimental HLC for this compound is not available, estimations for similar long-chain alkyl phosphate esters suggest a low potential for volatilization from water.
Once in the atmosphere, chemicals can exist in the gas phase or partitioned onto atmospheric particles (aerosols). The gas-particle partitioning behavior is crucial for determining the atmospheric transport and deposition of a substance. Compounds with lower volatility tend to associate more with the particle phase. Given the expected low volatility of this compound, it is likely that if it enters the atmosphere, it will predominantly be associated with particulate matter. This association influences its atmospheric lifetime and deposition patterns, as particle-bound compounds are subject to wet and dry deposition.
Transformation Products and Their Chemical Characterization
Once released into the environment, this compound can undergo various transformation processes, leading to the formation of new chemical entities known as transformation products. The primary pathways for the degradation of organophosphate esters are hydrolysis, biodegradation, and photodegradation.
Hydrolysis is a chemical reaction with water that can lead to the cleavage of the ester bond. For phosphate esters, hydrolysis can occur at either the P-O or C-O bond. This process is often influenced by pH, with rates typically increasing under acidic or basic conditions. The hydrolysis of this compound would likely yield isotridecyl alcohol and phosphoric acid. The rate of hydrolysis for many organophosphate esters in the environment is generally slow under neutral pH conditions.
Biodegradation involves the breakdown of the compound by microorganisms. This is often the most significant degradation pathway for many organic chemicals in the environment. Studies on other organophosphate esters have shown that they can be biodegraded by various microbial communities in soil, sediment, and water. The biodegradation of this compound would likely proceed via the enzymatic hydrolysis of the ester bond, resulting in the formation of isotridecyl alcohol, which can be further degraded. The branched nature of the isotridecyl chain may influence the rate of biodegradation compared to linear alkyl chains.
Photodegradation is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Direct photodegradation occurs when the chemical itself absorbs light, while indirect photodegradation involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals. While specific data for this compound is lacking, organophosphate esters can undergo photodegradation, although it is not always a dominant environmental fate process.
The primary transformation products expected from these processes are:
Isotridecyl alcohol (Isotridecanol): Formed from the cleavage of the phosphate ester bond through hydrolysis or biodegradation.
Phosphoric Acid: The other product of ester hydrolysis.
Di-isotridecyl phosphate: If the starting material is a triester or if transesterification occurs.
Shorter-chain alcohols and carboxylic acids: Resulting from the further biodegradation of the isotridecyl alcohol.
The chemical characterization of these transformation products would typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify their presence in environmental samples.
Table 2: Potential Transformation Pathways and Products of this compound
| Transformation Pathway | Description | Expected Primary Products |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | Isotridecyl alcohol, Phosphoric acid |
| Biodegradation | Microbial breakdown of the molecule. | Isotridecyl alcohol, Phosphoric acid, further degradation products |
| Photodegradation | Breakdown initiated by the absorption of light energy. | Potentially oxidized or fragmented products, though likely a minor pathway. |
Theoretical and Computational Studies of Isotridecyl Phosphates
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are utilized to model the electronic structure and predict the properties of molecules with a high degree of precision. nih.gov
Following geometry optimization, an analysis of the electronic structure can be carried out. This provides a detailed map of electron distribution within the molecule, which is fundamental to understanding its chemical properties. jchemlett.com Key parameters obtained from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap serves as a crucial indicator of a molecule's kinetic stability and reactivity. jchemlett.com A larger HOMO-LUMO gap typically signifies high stability, while a smaller gap suggests a greater tendency to participate in chemical reactions. In the context of phosphate (B84403) esters, the electronic environment surrounding the central phosphorus atom and the oxygen atoms is of significant interest as it dictates their nucleophilic and electrophilic characteristics. iaea.org
Table 1: Representative Calculated Geometric Parameters for a Model Isotridecyl Phosphate Structure Note: These values are illustrative and can differ based on the specific isomer of the isotridecyl group and the theoretical level of the calculation.
| Parameter | Value |
|---|---|
| P=O Bond Length | ~1.48 Å |
| P-O (ester) Bond Length | ~1.60 Å |
| O-C Bond Length | ~1.45 Å |
| O=P-O Bond Angle | ~118° |
Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for understanding the rates of chemical reactions. wikipedia.org Computational methods can be used to identify the transition state, which represents the highest energy point on the reaction pathway connecting reactants and products. wikipedia.org By calculating the energy of this transition state relative to the reactants (the activation energy), it is possible to predict the reaction rate. wikipedia.org
In the case of this compound, TST can be applied to investigate hydrolysis mechanisms, which are important degradation pathways. acs.orgnih.gov Such calculations would model the approach of a water molecule to the phosphorus center, the formation of a five-coordinate intermediate (the transition state), and the subsequent breaking of a P-O bond. researchgate.net These theoretical studies can shed light on how factors like pH and the presence of catalysts influence the reaction rate. acs.org
Quantum chemical calculations are capable of predicting a range of spectroscopic properties, which can then be compared with experimental data to validate the molecular structure. researchgate.net
Infrared (IR) Spectroscopy: These calculations can determine the vibrational frequencies of a molecule. nih.gov Since specific bonds have characteristic vibrational modes, the calculated IR spectrum can aid in the assignment of experimental peaks. For this compound, key vibrations include the P=O stretching frequency and P-O-C stretching frequencies. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ³¹P. These predictions are highly sensitive to the local electronic environment of each atom and are invaluable for the interpretation of complex experimental NMR spectra, particularly for a molecule with a branched alkyl chain like isotridecyl.
UV-Vis Spectroscopy: While simple alkyl phosphates lack strong chromophores, computational methods can predict electronic transitions and their corresponding absorption wavelengths in the ultraviolet-visible range. mdpi.com This can be particularly useful if the molecule is modified or interacts with other chromophoric species. mdpi.com
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular Dynamics (MD) simulations are a computational tool for studying the physical movements of atoms and molecules over time. mdpi.com This method is especially well-suited for investigating the behavior of large systems, such as surfactants at interfaces. mdpi.comnih.gov
This compound and its salts are recognized for their surface-active properties. MD simulations can model the behavior of these molecules at various interfaces, including the boundary between a solid surface and a liquid solution or at the air-water interface. nih.govrsc.orgresearchgate.net
These simulations can provide valuable information on:
The orientation of this compound molecules at the interface, where the polar phosphate headgroup typically interacts with the polar phase (e.g., water or a hydrophilic solid surface), and the nonpolar isotridecyl tail orients toward the nonpolar phase (e.g., air or a hydrophobic surface). nih.gov
The packing density of the molecules at the interface. rsc.org
The formation of ordered structures or films. acs.org
The interaction energies between the surfactant and the surface, which can be used to predict the strength of adsorption. acs.org
For example, simulations could model the adsorption of this compound onto a metal oxide surface, offering insights into its function as a corrosion inhibitor or a lubricant additive. researchgate.net
In solution, at concentrations above the critical micelle concentration (CMC), surfactant molecules like this compound can spontaneously self-assemble into aggregates known as micelles. princeton.edu MD simulations are a potent tool for studying this phenomenon. researchgate.netrsc.orgnih.gov
Simulations can offer detailed insights into:
The step-by-step process of micelle formation. princeton.edu
The final size and shape of the micelles (e.g., spherical, cylindrical). rsc.org
The arrangement of the isotridecyl chains within the micellar core and the organization of the phosphate headgroups at the micelle-water interface. dntb.gov.ua
The dynamics of individual surfactant molecules exchanging between the micelles and the bulk solution.
Table 2: Representative Simulation Parameters for Micellization of an Anionic Phosphate Surfactant
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Simulation Box Size | Dimensions of the simulated system | 10 x 10 x 10 nm³ |
| Number of Surfactant Molecules | The quantity of surfactant molecules being modeled | 50 - 200 |
| Number of Water Molecules | The quantity of solvent molecules | ~20,000 - 50,000 |
| Temperature | The simulated temperature of the system | 298 K (25 °C) |
| Pressure | The simulated pressure of the system | 1 atm |
These simulations contribute to a molecular-level understanding of the properties that make this compound a valuable emulsifier, dispersant, and wetting agent in a variety of industrial applications. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.gov For complex molecules like this compound, these models are invaluable for predicting performance characteristics and environmental behavior without the need for extensive empirical testing. mdpi.com
Modeling the Impact of Branching and Ethoxylation on Performance
The performance of this compound in various applications is intrinsically linked to its molecular architecture, specifically the branched nature of the isotridecyl group and the potential for ethoxylation. QSPR models for surfactants have demonstrated that molecular descriptors related to size, structure, and isomerism are key determinants of their properties. mdpi.com
The branching in the C13 alkyl chain of this compound significantly influences its physical and performance characteristics compared to its linear counterparts. This branching generally leads to a lower melting point and increased solubility in organic media. In the context of surfactant performance, branching affects the packing of molecules at interfaces, which in turn influences properties such as critical micelle concentration (CMC) and surface tension reduction. QSPR studies on other branched surfactants have shown that steric hindrance in the hydrophobic tail plays a crucial role in micellization. mdpi.com
Ethoxylation, the process of adding ethylene (B1197577) oxide units to the phosphate head, introduces another layer of complexity and tunability. The degree of ethoxylation has a profound impact on the hydrophilic-lipophilic balance (HLB) of the molecule, a key parameter governing its function as an emulsifier, dispersant, or wetting agent. mdpi.com QSPR models for ethoxylated alcohols have successfully correlated the number of ethylene oxide units with properties like cloud point and CMC. selerity.com These models typically employ quantum chemical descriptors and molecular connectivity indices to quantify the effects of the ethoxy chain length. mdpi.com
Below is a hypothetical interactive data table illustrating how QSPR models could predict the performance of this compound derivatives based on their degree of branching and ethoxylation. The data is representative of general trends observed for similar surfactants.
| Compound | Degree of Branching (Descriptor) | Number of Ethoxy Units | Predicted CMC (mmol/L) | Predicted HLB |
| This compound | High | 0 | 0.15 | 4.5 |
| Ethoxylated (EO=3) this compound | High | 3 | 0.25 | 8.0 |
| Ethoxylated (EO=7) this compound | High | 7 | 0.40 | 12.0 |
| n-Tridecyl Phosphate | Low (Linear) | 0 | 0.10 | 4.8 |
| Ethoxylated (EO=3) n-Tridecyl Phosphate | Low (Linear) | 3 | 0.18 | 8.5 |
| Ethoxylated (EO=7) n-Tridecyl Phosphate | Low (Linear) | 7 | 0.32 | 12.5 |
Note: The data in this table is illustrative and based on general principles of surfactant QSPR modeling. Actual values would require specific experimental data and model development for isotridecyl phosphates.
Predictive Models for Reactivity and Environmental Fate
Predictive models are crucial for assessing the potential environmental impact of chemicals like this compound. nih.gov These models use molecular descriptors to estimate properties related to a chemical's persistence, bioaccumulation, and toxicity. nih.gov For phosphate esters, key considerations include their potential for hydrolysis and interaction with biological systems. rsc.org
The environmental fate of a chemical is governed by a complex interplay of transport, transfer, and degradation processes. nih.gov Environmental fate models, often structured as multimedia compartmental systems, predict the distribution of a chemical in various environmental compartments such as air, water, soil, and sediment. researchgate.netrsc.org The input for these models includes physicochemical properties that can be predicted using QSAR/QSPR.
For this compound, important descriptors for environmental fate modeling would include:
LogP (Octanol-Water Partition Coefficient): This descriptor indicates the hydrophobicity of the molecule and its tendency to partition into fatty tissues, suggesting a potential for bioaccumulation. The branched alkyl chain and the phosphate group will both influence this value. researchgate.net
Water Solubility: The phosphate head group imparts some water solubility, which will be modulated by the length and branching of the alkyl chain and any ethoxylation.
Vapor Pressure: This determines the likelihood of the compound partitioning into the atmosphere.
Hydrolysis Rate: The phosphate ester bond is susceptible to hydrolysis. Predictive models can estimate the rate of this degradation pathway under different environmental conditions (e.g., pH). rsc.org
The following interactive table provides examples of how predictive models might estimate the environmental fate parameters of this compound and related compounds.
| Compound | Predicted LogP | Predicted Water Solubility (mg/L) | Predicted Hydrolysis Half-life (days at pH 7) | Predicted Bioaccumulation Factor (BCF) |
| This compound | 5.8 | 15 | 120 | 500 |
| Ethoxylated (EO=5) this compound | 4.5 | 50 | 110 | 250 |
| Di(isotridecyl) Phosphate | > 8 | < 1 | 150 | > 2000 |
Note: The data in this table is for illustrative purposes and represents plausible estimates based on the structural characteristics of the compounds and general principles of environmental fate modeling.
Bioinformatic Approaches to Enzyme Interactions (if applicable to broader phosphate ester context)
While specific bioinformatic studies on this compound may be limited, the broader context of phosphate ester interactions with enzymes is well-established and highly relevant. nih.govnih.gov Organophosphates, as a class, are known to interact with various enzymes, most notably esterases. researchgate.net Bioinformatic approaches can provide significant insights into these interactions at a molecular level.
The primary enzymes involved in the metabolism of many organophosphorus compounds are carboxylesterases (CES). nih.govnih.gov These enzymes catalyze the hydrolysis of ester bonds, which can lead to the detoxification of the compound. nih.gov Given its phosphate ester structure, this compound is a potential substrate for these enzymes.
Bioinformatic tools can be employed to model the interaction between this compound and the active site of a carboxylesterase. This typically involves the following steps:
Homology Modeling: If the crystal structure of the specific carboxylesterase is not available, a 3D model of the enzyme can be generated based on the amino acid sequence and its similarity to enzymes with known structures.
Molecular Docking: The 3D structure of this compound can be "docked" into the active site of the enzyme model. nih.gov Docking algorithms predict the preferred binding orientation and affinity of the substrate to the enzyme.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to simulate the dynamic behavior of the enzyme-substrate complex over time. This can provide insights into the stability of the interaction and the conformational changes that may occur during the catalytic process.
These computational approaches can help to:
Identify the key amino acid residues in the enzyme's active site that interact with this compound.
Predict the binding affinity of this compound to the enzyme.
Elucidate the potential mechanism of enzymatic hydrolysis.
Assess how the branched structure of the isotridecyl group might influence its fit within the active site compared to linear analogs.
The interaction of organophosphate compounds with enzymes like p53 has also been explored using integrated experimental and in silico approaches, revealing that hydrogen bonding and hydrophobic interactions are dominant. flemingcollege.ca Such studies, combining computational modeling with experimental validation, are powerful tools for understanding the biological interactions of phosphate esters.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthesis of isotridecyl phosphate (B84403) often involves reagents like phosphorus pentoxide and can be energy-intensive. google.comresearchgate.net The push for green chemistry is steering research toward more sustainable synthetic pathways that minimize environmental impact and improve safety and efficiency. Key areas of focus include:
Enzymatic and Biocatalytic Processes: Exploring the use of enzymes as catalysts offers the potential for highly selective reactions under mild conditions, reducing energy consumption and the formation of unwanted byproducts.
Alternative Phosphorylating Agents: Research is ongoing to identify and develop less hazardous and more atom-efficient phosphorylating agents to replace traditional chemicals. nih.gov This shift aims to reduce waste and mitigate risks associated with handling corrosive materials.
Solvent-Free and Greener Solvent Systems: A significant trend in sustainable synthesis is the move away from volatile organic compounds (VOCs) as reaction media. rsc.org Investigations into solvent-free reaction conditions or the use of benign alternatives like ionic liquids or supercritical fluids are gaining traction.
Exploration of Advanced Functional Materials Incorporating Isotridecyl Phosphates
The unique chemical structure of isotridecyl phosphate, featuring a branched alkyl tail and a polar phosphate head, makes it an attractive component for the development of advanced materials with tailored properties. Emerging research in this domain includes:
High-Performance Coatings: this compound's ability to act as a corrosion inhibitor is being leveraged in the formulation of advanced protective coatings for metals such as aluminum and magnesium. echemi.com Future work will likely focus on creating "smart" coatings that can, for example, self-heal or provide on-demand release of anti-corrosion agents.
Nanomaterial Formulation: As an effective dispersing and stabilizing agent, this compound can play a crucial role in the synthesis of nanoparticles. Its presence can prevent agglomeration, leading to the formation of stable, well-defined nanostructures for use in electronics, catalysis, and medicine.
Functional Fluids: The excellent lubricating and anti-wear properties of this compound are central to its use in metalworking fluids and lubricants. pcc.eu Research is aimed at developing next-generation lubricants with enhanced thermal stability and performance under extreme pressure conditions.
Table 1: Emerging Applications of this compound in Functional Materials
| Material Area | Function of this compound | Potential Advancement |
| Protective Coatings | Corrosion Inhibitor, Adhesion Promoter | Development of self-healing and environmentally responsive anti-corrosion systems. |
| Nanotechnology | Stabilizer, Dispersing Agent | Controlled synthesis of functional nanoparticles with tailored size and surface properties. |
| Industrial Lubricants | Extreme Pressure (EP) and Anti-Wear (AW) Additive | Formulation of high-performance lubricants for demanding applications with improved longevity. |
Investigation of Complex Multi-Component Systems Involving Isotridecyl Phosphates
In most practical applications, this compound functions as part of a complex mixture containing other surfactants, polymers, solvents, and active ingredients. A deeper understanding of its interactions within these multi-component systems is essential for optimizing formulation performance. Key research avenues include:
Synergistic Interactions: Investigating how this compound interacts with other formulation components to achieve synergistic effects, such as enhanced emulsification or improved cleaning efficiency.
Phase Behavior and Microstructure: Characterizing the self-assembly of this compound in complex fluids to understand the formation of micelles, vesicles, and microemulsions, which govern the macroscopic properties of the formulation.
Interfacial Dynamics: Studying the behavior of this compound at interfaces (e.g., oil-water, solid-liquid) is critical for applications ranging from mineral processing to personal care products.
Advancements in In Situ Analytical Techniques for Real-Time Monitoring
To optimize processes that utilize this compound, there is a growing need for analytical techniques that can monitor its concentration and state in real-time. Future research is expected to focus on:
Spectroscopic and Spectrometric Methods: Developing robust online and at-line monitoring tools using techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry to track reaction kinetics and formulation stability.
Advanced Chromatographic Techniques: Implementing faster and more efficient separation methods, such as ultra-high-performance liquid chromatography (UHPLC), for rapid quality control and process analysis.
Novel Sensor Development: Designing and fabricating chemical sensors capable of selectively detecting this compound in complex industrial streams, enabling continuous process control and automation.
Refined Computational Models for Predicting Environmental Fate and Performance
Computational chemistry and modeling are becoming indispensable tools for predicting the behavior of chemical compounds, thereby reducing the need for extensive and costly experimental work. nih.gov For this compound, future modeling efforts will likely concentrate on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing more accurate QSAR models to predict the physicochemical properties, environmental fate, and potential ecotoxicity of this compound and its degradation products.
Molecular Dynamics (MD) Simulations: Utilizing MD simulations to gain a fundamental understanding of how this compound molecules interact with each other and with other components at a molecular level, which can inform the design of new formulations. frontiersin.org
Multimedia Environmental Fate Modeling: Creating comprehensive models that simulate the transport, distribution, and persistence of this compound in various environmental compartments, such as water, soil, and air, to better assess its environmental footprint. nih.govresearchgate.net
Table 2: Key Parameters in Computational Modeling of this compound
| Modeling Approach | Primary Inputs | Predicted Outputs |
| QSAR | Molecular structure, physicochemical descriptors | Bioaccumulation, toxicity, biodegradability |
| Molecular Dynamics | Interatomic potentials, system composition, temperature, pressure | Self-assembly, interfacial tension, binding energies |
| Environmental Fate | Emission rates, environmental conditions, degradation rates | Environmental concentrations, persistence, transport pathways |
Sustainable Lifecycle Assessment Methodologies for this compound Technologies
A holistic view of sustainability requires a thorough evaluation of the entire lifecycle of a chemical product. Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts associated with a product or process from cradle to grave. ntnu.noafterlife-project.eu For this compound, future research in this area will involve:
Comprehensive LCA Studies: Conducting detailed LCAs on both existing and newly developed production processes for this compound to identify environmental hotspots and opportunities for improvement. mdpi.comkit.edu This includes assessing impacts related to raw material extraction, energy consumption, emissions, and waste generation.
Development of Green Metrics: Establishing specific sustainability metrics for phosphate ester production and use, allowing for a more standardized comparison of different technologies and products.
Socio-Economic Integration: Expanding the scope of LCAs to include not just environmental, but also economic and social impacts, thereby providing a more complete picture of the sustainability of this compound technologies. e3s-conferences.org
Q & A
Basic Research Question
- FTIR-ATR : Identify ester-linked phosphate groups and hydrocarbon chain integrity .
- HPLC-ELSD : Assess purity (>98%) using evaporative light scattering detection with a gradient elution (acetonitrile/water + 0.1% formic acid) .
How can toxicological data from organophosphate class studies be extrapolated to this compound?
Advanced Research Question
Leverage read-across methodologies:
- Structural Alerts : Compare reactive motifs (e.g., ester bonds) with known neurotoxic organophosphates .
- In Vitro Assays : Test acetylcholinesterase inhibition in human hepatocyte models, normalizing results to molar equivalents of parent compounds .
What role does this compound play in lubricant formulations, and how is its performance evaluated?
Basic Research Question
As an anti-wear additive, this compound forms protective tribofilms on metal surfaces. Performance testing includes:
- Four-Ball Test : Measure wear scar diameter under ASTM D4172 conditions (40 kg load, 75°C) .
- XPS Analysis : Confirm phosphate-rich tribofilm composition (P 2p peaks at 133–134 eV) .
What experimental designs are recommended for mechanistic toxicology studies of this compound metabolites?
Advanced Research Question
- Metabolite Identification : Use hepatic microsomal incubations (rat S9 fraction) with NADPH cofactor, followed by LC-HRMS to detect oxidative metabolites (e.g., hydroxylated isotridecyl chains) .
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to in vivo data, prioritizing metabolites showing >20% enzyme inhibition .
How can researchers resolve structure-activity relationships (SAR) for this compound in cosmetic vs. industrial applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
